molecular formula C30H31N3O4S B15606906 ST-539

ST-539

货号: B15606906
分子量: 529.7 g/mol
InChI 键: GIXYSOPAEGHVQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ST-539 is a useful research compound. Its molecular formula is C30H31N3O4S and its molecular weight is 529.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C30H31N3O4S

分子量

529.7 g/mol

IUPAC 名称

N-[1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C30H31N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4-19,26,33H,20H2,1-3H3,(H,31,35)(H,32,34)

InChI 键

GIXYSOPAEGHVQN-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

ST-539: A Deep Dive into its Mechanism of Action in Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ST-539, a potent and specific inhibitor of the deubiquitinase USP30, in the context of mitophagy. This document details the molecular pathways, summarizes key quantitative data, provides illustrative experimental protocols, and includes visualizations to facilitate a thorough understanding of this compound's role in promoting the selective clearance of damaged mitochondria.

Core Mechanism of Action: USP30 Inhibition and Enhancement of Parkin-Mediated Mitophagy

This compound functions as a small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2][3] USP30's primary role is to counteract the ubiquitination of mitochondrial proteins, thereby acting as a negative regulator of mitophagy.[3] By inhibiting USP30, this compound effectively promotes the accumulation of ubiquitin chains on damaged mitochondria, a critical signal for their selective degradation through the autophagy pathway.[1][4]

The mechanism of this compound is intrinsically linked to the PINK1/Parkin pathway, one of the most extensively studied pathways in ubiquitin-dependent mitophagy.[4][5] In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, upon mitochondrial damage, characterized by a loss of membrane potential, PINK1 accumulates on the outer mitochondrial membrane.[6] This accumulation triggers the recruitment and activation of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[5][6] Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, creating a "ubiquitin coat" that flags the damaged organelle for removal.[6]

USP30 opposes this process by removing the ubiquitin chains attached by Parkin.[3] this compound's inhibition of USP30 prevents this deubiquitination, leading to a sustained and amplified ubiquitination signal on the mitochondrial surface.[4] This enhanced ubiquitination promotes the recruitment of autophagy receptors, such as NDP52 and Optineurin, which in turn engage the core autophagy machinery to engulf the damaged mitochondrion within an autophagosome.[4] The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded.[4]

It is crucial to note that the pro-mitophagic activity of this compound is dependent on the presence and activity of the PINK1/Parkin pathway.[4][5]

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound.

ParameterValueDescription
IC50 for USP30 0.37 µMThe half-maximal inhibitory concentration of this compound against the deubiquitinase USP30 in enzymatic assays.[1][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core signaling pathway of this compound-mediated mitophagy and a typical experimental workflow to assess its activity.

ST539_Mechanism_of_Action cluster_Mitochondrion Damaged Mitochondrion PINK1 PINK1 (accumulated) Parkin_active Parkin (activated) PINK1->Parkin_active recruits & activates OMP Outer Mitochondrial Proteins (OMPs) Parkin_active->OMP ubiquitinates Ub_OMP Ubiquitinated OMPs USP30 USP30 Ub_OMP->USP30 deubiquitinates Autophagy_Machinery Autophagy Machinery (e.g., Autophagosome formation) Ub_OMP->Autophagy_Machinery recruits ST539 This compound ST539->USP30 inhibits Mitophagy Mitophagy Autophagy_Machinery->Mitophagy

Caption: this compound inhibits USP30, enhancing Parkin-mediated ubiquitination and promoting mitophagy.

Experimental_Workflow start Cell Culture (e.g., HeLa cells expressing YFP-Parkin) treatment Treatment with Mitochondrial Depolarizing Agent (e.g., CCCP) +/- this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis if Immunofluorescence Staining (e.g., for Parkin, TOM20, LC3) treatment->if mito_keima mito-Keima Fluorescence Assay treatment->mito_keima wb Western Blot Analysis (e.g., for TOM20, TIM23, Ubiquitin) lysis->wb analysis Data Analysis and Quantification wb->analysis if->analysis mito_keima->analysis

Caption: A typical experimental workflow to evaluate the effect of this compound on mitophagy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for Mitochondrial Protein Degradation

This protocol is designed to assess the degradation of mitochondrial proteins as an indicator of mitophagy.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa cells stably expressing YFP-Parkin) in 6-well plates.

  • Induce mitophagy by treating cells with a mitochondrial depolarizing agent such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10 µM for 4-8 hours.

  • Treat a parallel set of wells with CCCP in combination with this compound (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COX IV) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Expected Outcome:

  • A decrease in the levels of mitochondrial proteins in the CCCP-treated group compared to the control.

  • A further, more pronounced decrease in mitochondrial protein levels in the group treated with both CCCP and this compound, indicating enhanced mitophagy.

mito-Keima Assay for Mitophagy Flux

This assay utilizes a pH-sensitive fluorescent protein, mito-Keima, to quantify the delivery of mitochondria to lysosomes.

1. Cell Transfection/Transduction:

  • Generate a stable cell line expressing mito-Keima. The Keima protein is targeted to the mitochondrial matrix.

  • For studying Parkin-dependent mitophagy, use a cell line that also expresses Parkin (e.g., HeLa-YFP-Parkin).

2. Cell Culture and Treatment:

  • Plate the mito-Keima expressing cells in a multi-well imaging plate or a dish suitable for flow cytometry.

  • Induce mitophagy and treat with this compound as described in the Western Blot protocol.

3. Fluorescence Microscopy or Flow Cytometry:

  • Microscopy:

    • Image live cells using a confocal microscope equipped with two excitation lasers (e.g., 458 nm for neutral pH and 561 nm for acidic pH) and an emission filter suitable for Keima's red fluorescence.

    • Mitochondria in the neutral environment of the cytoplasm will fluoresce more strongly when excited at 458 nm, while mitochondria delivered to the acidic lysosomes will show a shift to stronger fluorescence upon 561 nm excitation.

    • Quantify the ratio of the 561 nm to 458 nm excitation signal to determine the extent of mitophagy.

  • Flow Cytometry:

    • After treatment, detach the cells and resuspend them in FACS buffer.

    • Analyze the cells using a flow cytometer with dual-laser excitation (e.g., 405 nm and 561 nm).

    • Gate on the cell population and measure the fluorescence intensity in the corresponding channels.

    • An increase in the ratio of fluorescence from the 561 nm excitation to the 405 nm excitation indicates an increase in mitophagy.

4. Expected Outcome:

  • An increase in the red (acidic) to green (neutral) fluorescence ratio in CCCP-treated cells.

  • A significantly higher red-to-green fluorescence ratio in cells treated with both CCCP and this compound, signifying enhanced mitophagic flux.

Immunofluorescence for Parkin Translocation and Ubiquitination

This method visualizes the recruitment of Parkin to mitochondria and the accumulation of ubiquitin.

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat the cells with CCCP and this compound as previously described.

2. Fixation and Permeabilization:

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Block the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

  • Incubate the cells with primary antibodies against Parkin (if not using a fluorescently tagged version), a mitochondrial marker (e.g., TOM20), and ubiquitin (e.g., anti-poly-ubiquitin antibody) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

4. Imaging and Analysis:

  • Image the cells using a confocal microscope.

  • Analyze the co-localization of Parkin and ubiquitin with the mitochondrial marker TOM20.

5. Expected Outcome:

  • In CCCP-treated cells, Parkin will translocate from the cytosol and co-localize with mitochondria.

  • In cells treated with both CCCP and this compound, there will be a more robust co-localization of both Parkin and ubiquitin with mitochondria, indicating enhanced recruitment and activity.

By employing these methodologies, researchers can effectively investigate and confirm the mechanism of action of this compound as a potent enhancer of PINK1/Parkin-mediated mitophagy through the specific inhibition of USP30.

References

An In-depth Technical Guide to the Role of ST-539 (Ziftomenib) in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the query specified "cellular quality control," the compound ST-539, also known as ziftomenib (B3325460) and KO-539, is not primarily characterized in the scientific literature as a modulator of general cellular quality control mechanisms such as the unfolded protein response or proteasomal degradation of misfolded proteins. Instead, its well-documented role is in the targeted disruption of a specific protein-protein interaction that drives certain types of cancer, particularly Acute Myeloid Leukemia (AML). This guide will therefore focus on its established mechanism of action in the context of cancer cell regulation.

Executive Summary

Ziftomenib (this compound) is a potent, orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2][3][4] In specific genetic subtypes of acute myeloid leukemia (AML), namely those with KMT2A rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations, the menin-KMT2A interaction is critical for maintaining a leukemogenic gene expression program that blocks cell differentiation and promotes proliferation.[3][4] Ziftomenib acts by disrupting this complex, leading to the downregulation of key target genes, induction of myeloid differentiation, and subsequent apoptosis of the leukemic cells.[2][5] Clinical trials have demonstrated significant anti-leukemic activity for ziftomenib in heavily pretreated patient populations with these specific genetic markers.[6][7][8]

Mechanism of Action

The primary mechanism of action of ziftomenib is the allosteric inhibition of menin.

  • The Menin-KMT2A/MLL Complex: In normal hematopoiesis, the menin protein acts as a scaffold, interacting with KMT2A/MLL, a histone methyltransferase. This complex is involved in regulating the expression of genes crucial for development, including the HOXA gene cluster and MEIS1.

  • Role in Leukemogenesis: In AML with KMT2A rearrangements or NPM1 mutations, the oncogenic fusion proteins (in the case of KMT2Ar) or the mutated NPM1 protein aberrantly recruit the menin-KMT2A/MLL complex to specific gene loci.[2] This leads to the sustained, high-level expression of leukemogenic genes like HOXA9 and MEIS1, which effectively blocks the normal differentiation of myeloid progenitor cells, leading to an accumulation of undifferentiated blasts.[3][4]

  • Ziftomenib-Mediated Disruption: Ziftomenib binds to a pocket on the menin protein, inducing a conformational change that prevents its interaction with KMT2A/MLL.[2] This disruption evicts the complex from the chromatin of its target genes. The subsequent decrease in histone methylation leads to the transcriptional repression of HOXA9 and MEIS1.[3] The loss of this oncogenic signaling cascade releases the block on differentiation, allowing the leukemic blasts to mature and ultimately undergo apoptosis.[5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of ziftomenib and a typical experimental workflow for its evaluation.

ziftomenib_mechanism cluster_0 Leukemic Cell (KMT2Ar or NPM1m AML) cluster_1 Transcriptional Upregulation cluster_2 Leukemogenic State cluster_3 Intervention KMT2A KMT2A/MLL Fusion Protein Menin Menin KMT2A->Menin Binds DNA DNA (HOXA9, MEIS1 loci) Menin->DNA Recruits to HOXA9 HOXA9/MEIS1 DNA->HOXA9 Expression Proliferation Proliferation HOXA9->Proliferation Diff_Block Differentiation Block HOXA9->Diff_Block Ziftomenib Ziftomenib (this compound) Ziftomenib->Menin Inhibits Interaction

Figure 1. Ziftomenib's Mechanism of Action in AML.

experimental_workflow cluster_assays Downstream Assays start AML Cell Lines (e.g., MOLM13, OCI-AML3) or Patient-Derived Cells treatment Treat with varying concentrations of Ziftomenib (this compound) start->treatment incubation Incubate for specified time periods (e.g., 48-96h) treatment->incubation viability Cell Viability Assay (e.g., To-Pro-3 Iodide Staining) incubation->viability flow Flow Cytometry (CD11b for Differentiation) incubation->flow western Immunoblot (Western Blot) (Menin, MEIS1, BCL2 levels) incubation->western qpcr qRT-PCR (HOXA9, MEIS1 mRNA) incubation->qpcr end Data Analysis: - IC50 Calculation - Protein/mRNA quantification - Differentiation assessment viability->end flow->end western->end qpcr->end

Figure 2. General Experimental Workflow for Ziftomenib Evaluation.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of ziftomenib.

Table 1: Preclinical Activity of Ziftomenib in AML Cell Lines

Cell Line Genotype Assay Endpoint Result Reference
MOLM13 MLL-r Cell Viability IC50 <25 nM [9]
MV4-11 MLL-r Cell Viability IC50 <25 nM [9]
OCI-AML3 NPM1m Cell Viability IC50 <25 nM [9]
Patient-Derived MLL-r Western Blot Protein Levels Reduction in Menin, MEIS1, FLT3, BCL2 [10]

| Patient-Derived | NPM1m | Western Blot | Protein Levels | Reduction in Menin, MEIS1, FLT3, BCL2 |[10] |

Table 2: Clinical Efficacy of Ziftomenib in the KOMET-001 Trial (Relapsed/Refractory AML)

Patient Population Dose Primary Endpoint Response Rate Additional Outcomes Reference
NPM1-mutant AML 600 mg (RP2D) Complete Remission (CR) 35% (7 of 20 patients) Overall Response Rate (ORR): 41% [2]
NPM1-mutant AML 600 mg CR + CRh* 22% (p=.0058) ORR: 33%, Median OS: 6.6 months [6]

| NPM1-mutant AML | 600 mg | CR | 23% | 67% of responders were MRD**-negative |[6] |

* CRh: Complete Remission with partial hematologic recovery ** MRD: Minimal Residual Disease

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to characterize ziftomenib.

5.1 Cell Culture and Treatment

  • Cell Lines: AML cell lines with relevant genotypes (e.g., MOLM13 for MLL-rearrangement, OCI-AML3 for NPM1-mutation) are cultured in standard media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Patient-Derived Cells: Primary AML blasts are obtained from patient bone marrow or peripheral blood samples and cultured under conditions that support their viability.

  • Drug Treatment: Ziftomenib is dissolved in a suitable solvent (e.g., DMSO) and added to cell cultures at specified concentrations for defined time periods (e.g., 48, 72, or 96 hours).[11]

5.2 Cell Viability and Apoptosis Assays

  • Method: To quantify cell death, cells are stained with a viability dye such as To-Pro-3 Iodide or Annexin V and Propidium Iodide.

  • Analysis: Stained cells are analyzed by flow cytometry. The percentage of non-viable (dye-positive) cells is determined by gating on the appropriate cell populations.[11] This allows for the calculation of dose-response curves and IC50 values.

5.3 Immunoblot (Western Blot) Analysis

  • Purpose: To measure the levels of specific proteins following drug treatment.

  • Protocol:

    • Lysate Preparation: Cells are harvested and lysed to extract total cellular proteins.

    • Electrophoresis: Protein lysates are separated by size using SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

    • Antibody Incubation: The membrane is incubated with primary antibodies specific to target proteins (e.g., Menin, MEIS1, BCL2, HOXA9) and a loading control (e.g., GAPDH).

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and a chemiluminescent substrate is added to visualize protein bands.[11]

5.4 Flow Cytometry for Differentiation Markers

  • Purpose: To assess the induction of myeloid differentiation.

  • Protocol:

    • Staining: Cells treated with ziftomenib are incubated with fluorophore-conjugated antibodies against cell surface differentiation markers, such as CD11b.

    • Analysis: The percentage of cells expressing the marker (e.g., CD11b-positive cells) is quantified using a flow cytometer. An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.[9][11]

5.5 Clinical Trial Protocol (KOMET-001 Synopsis)

  • Study Design: A Phase 1/2, open-label, multicenter study (NCT04067336).[6][12]

  • Population: Patients with relapsed or refractory acute myeloid leukemia, with specific cohorts for KMT2A-rearranged and NPM1-mutant AML.[8][12]

  • Phase 1: Dose-escalation phase to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D).

  • Phase 2: Dose-expansion phase at the RP2D (600 mg once daily) to evaluate efficacy in the target population (NPM1-mutant AML).[6]

  • Primary Endpoint (Phase 2): Rate of complete remission (CR) and CR with partial hematologic recovery (CRh).[6]

  • Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), overall survival (OS), and safety/tolerability.[6]

Conclusion and Future Directions

This compound (ziftomenib) represents a significant advancement in precision medicine for AML. Its targeted mechanism, which restores a block in differentiation rather than inducing broad cytotoxicity, is a novel therapeutic strategy. Current research focuses on exploring its efficacy in combination with other anti-leukemic agents, such as BCL2 inhibitors (venetoclax) or FLT3 inhibitors, to enhance synergistic killing of cancer cells and overcome potential resistance mechanisms.[9][11] Understanding the mechanisms of resistance, including the development of mutations in the menin protein, is also a critical area of ongoing investigation.[4]

References

ST-539: A Selective USP30 Inhibitor for the Enhancement of Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ST-539, a potent and selective small-molecule inhibitor of Ubiquitin Specific Protease 30 (USP30). USP30 is a deubiquitinase (DUB) localized to the outer mitochondrial membrane, where it acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, thereby enhancing the PINK1/Parkin-mediated mitophagy pathway. This guide details the biochemical and cellular activity of this compound, presents its quantitative data in structured tables, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neurodegenerative disease, mitochondrial biology, and drug discovery.

Introduction

Mitochondrial dysfunction is a key pathological feature in a growing number of human diseases, including neurodegenerative disorders such as Parkinson's disease, as well as cardiovascular and metabolic conditions. Mitophagy, the selective degradation of damaged mitochondria, is a critical quality control mechanism for maintaining a healthy mitochondrial network and cellular homeostasis. The PINK1/Parkin signaling pathway is a major regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which in turn ubiquitinates various mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and clear the damaged mitochondrion.

Ubiquitin Specific Protease 30 (USP30) is a deubiquitinase that counteracts the activity of Parkin by removing ubiquitin chains from mitochondrial substrates, thereby acting as a brake on mitophagy.[1][2] Inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.[1][3]

This compound is a potent and selective inhibitor of USP30.[4][5] It has been shown to induce mitophagy in a PINK1/Parkin-dependent manner and has demonstrated therapeutic potential in preclinical models.[1][4] This guide provides a detailed technical overview of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Biochemical and Cellular Activity of this compound

This compound is a small molecule that has been characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Activity

This compound is a potent inhibitor of USP30 with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. Its selectivity has been assessed against a panel of other deubiquitinases.

Table 1: Biochemical Activity of this compound

TargetIC50 (µM)Selectivity NotesReference
USP300.37Does not inhibit USP1, USP8, and USP9 at 10 µM[4][5]
Cellular Activity

In cellular models, this compound has been shown to effectively induce mitophagy. Treatment of cells with this compound leads to an increase in the ubiquitination of mitochondrial proteins, such as TOM20, and promotes the degradation of mitochondrial components like TIM23 and TOM40 in a PINK1/Parkin-dependent manner.[4] Importantly, this compound has been observed to have minimal effects on overall mitochondrial function in healthy cells.[4]

Table 2: Cellular Activity of this compound

AssayCell LineEffectReference
Mitophagy InductionHeLa-ParkinRestored TIM23 and TOM40 degradation[4]
Mitochondrial FunctionHeLaMinimal effect[4]
AKT/mTOR SignalingHeLa Parkin USP30, JurkatDecreased AKT protein levels during mitophagy, synergized with MK2206 to inhibit AKT activity[6]
In Vivo Activity

In vivo studies in mice have demonstrated that this compound can induce tissue-specific mitophagy.[4] These studies highlight the potential of this compound as a therapeutic agent for diseases associated with mitochondrial dysfunction.

Table 3: In Vivo Activity of this compound

Animal ModelDosingEffectReference
Mouse25 mg/kg, i.p.Induced tissue-specific mitophagy[4]

Signaling Pathway

This compound enhances mitophagy by inhibiting USP30 within the PINK1/Parkin signaling pathway. The following diagram illustrates this mechanism.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 Parkin_Recruitment Parkin Recruitment PINK1->Parkin_Recruitment Ubiquitination Ubiquitination of Mito Proteins (e.g., TOM20) Parkin_Recruitment->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy USP30 USP30 Ubiquitination->USP30 Deubiquitination ST539 This compound ST539->USP30 Inhibition USP30_Biochemical_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant USP30 - this compound dilutions - Ubiquitin-Rhodamine 110 - Assay Buffer Start->Prepare_Reagents Incubate Pre-incubate USP30 with this compound Prepare_Reagents->Incubate Add_Substrate Add Ubiquitin-Rhodamine 110 to initiate reaction Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence increase over time (kinetic read) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze data to determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End mito_Keima_Assay Start Start Transduce_Cells Transduce cells with mito-Keima lentivirus Start->Transduce_Cells Treat_Cells Treat cells with this compound or vehicle control Transduce_Cells->Treat_Cells Induce_Mitophagy (Optional) Induce mitophagy (e.g., with CCCP) Treat_Cells->Induce_Mitophagy Acquire_Images Acquire images using confocal microscopy (458 nm and 561 nm excitation) Induce_Mitophagy->Acquire_Images Analyze_Images Analyze images to quantify the ratio of lysosomal (red) to mitochondrial (green) signal Acquire_Images->Analyze_Images End End Analyze_Images->End

References

ST-539: A Technical Guide to its Role in Mitochondrial Turnover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial turnover, a critical cellular quality control mechanism involving the removal of damaged mitochondria (mitophagy) and the biogenesis of new ones, is essential for cellular health. Dysregulation of this process is implicated in a range of pathologies, including neurodegenerative diseases and cancer. ST-539 has emerged as a key pharmacological tool for investigating and modulating this pathway. This document provides an in-depth technical overview of this compound's mechanism of action, its effects on mitochondrial turnover, and the experimental protocols used to characterize its function. This compound is a potent and specific inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, a critical signal for initiating mitophagy. This targeted action allows for the selective removal of damaged mitochondria, thereby promoting cellular homeostasis.

Mechanism of Action: The Role of this compound in the PINK1/Parkin Pathway

Mitochondrial turnover is tightly regulated by a complex signaling network. The best-characterized pathway for the removal of damaged mitochondria is the PINK1/Parkin-mediated mitophagy pathway.

  • Mitochondrial Damage and PINK1 Accumulation: Upon mitochondrial damage, such as depolarization of the mitochondrial membrane potential, the serine/threonine kinase PINK1 is stabilized on the outer mitochondrial membrane (OMM).

  • Parkin Recruitment and Activation: Accumulated PINK1 phosphorylates ubiquitin molecules on the OMM, creating a signal that recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin, in turn, is also activated by PINK1-mediated phosphorylation.

  • Ubiquitination of OMM Proteins: Activated Parkin ubiquitinates a broad range of OMM proteins, creating a "ubiquitin coat" on the surface of the damaged mitochondrion.

  • Autophagosome Recognition and Engulfment: This ubiquitin coat is recognized by autophagy receptors, which link the damaged mitochondrion to the nascent autophagosome, leading to its engulfment and subsequent degradation upon fusion with a lysosome.

USP30 acts as a negative regulator of this pathway by removing the ubiquitin chains from OMM proteins, thereby counteracting Parkin's activity and suppressing mitophagy. This compound, as a specific inhibitor of USP30, blocks this deubiquitination step. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, amplifying the signal for mitophagy and accelerating the clearance of damaged organelles.

Signaling Pathway Diagram

ST539_Mechanism_of_Action cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol PINK1 PINK1 (stabilized) Ub_p Phospho-Ubiquitin PINK1->Ub_p phosphorylates Parkin_inactive Inactive Parkin Ub_p->Parkin_inactive recruits & activates Parkin_active Active Parkin OMM_Ub Ubiquitinated OMM Proteins Parkin_active->OMM_Ub ubiquitinates Autophagosome Autophagosome Engulfment (Mitophagy) OMM_Ub->Autophagosome signals for Parkin_inactive->Parkin_active USP30 USP30 USP30->OMM_Ub ST539 This compound ST539->USP30 inhibits

Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound as observed in key experiments. The data is primarily derived from studies on HeLa cell lines engineered to express components of the mitophagy pathway.

Table 1: Effect of this compound on Cell Viability under Mitochondrial Stress
Cell LineTreatmentRelative Cell Viability (%)
HeLa Parkin + USP30Antimycin/Oligomycin (AO)~80%
HeLa Parkin + USP30AO + this compound (10 µg/ml)~50%

Data inferred from cell viability assays in Zhang et al., 2022. AO is used to induce mitochondrial stress.

Table 2: Effect of this compound on Mitophagy-Related Protein Levels
Cell LineTreatment (AO)ProteinChange in Protein Level
HeLa Parkin + USP30-p-AKTBaseline
HeLa Parkin + USP30+p-AKTSustained/Increased
HeLa Parkin + USP30+ this compoundp-AKTDecreased
HeLa Parkin + USP30-TOMM20Baseline
HeLa Parkin + USP30+TOMM20Sustained
HeLa Parkin + USP30+ this compoundTOMM20Decreased

Data inferred from Western blot analyses in Zhang et al., 2022. A decrease in the mitochondrial protein TOMM20 is indicative of mitochondrial clearance via mitophagy. p-AKT levels are indicative of the AKT/mTOR signaling pathway activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment
  • Cell Lines: HeLa cells stably expressing Parkin (HeLa Parkin) and co-expressing Parkin and USP30 (HeLa Parkin + USP30) are typically used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., puromycin, G418). Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Mitochondrial Stress: To induce mitophagy, cells are treated with a combination of Antimycin A (5 µg/ml) and Oligomycin A (5 µg/ml) (AO) for specified durations (e.g., 3, 6, 9, or 24 hours).

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a final concentration of 10 µg/ml, typically concurrently with the mitochondrial stress-inducing agents.

Western Blotting for Mitophagy Markers

This protocol is used to assess the levels of specific proteins involved in the mitophagy pathway.

  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA (Bicinchoninic acid) protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-TOMM20, anti-p-AKT, anti-total AKT, anti-LC3, anti-beta-actin as a loading control) overnight at 4°C with gentle agitation.

  • Washing: The membrane is washed three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Washing: The membrane is washed again three times for 10 minutes each with TBST.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

Cell Viability Assay (Resazurin Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with the compounds of interest (e.g., AO with or without this compound) for the desired duration (e.g., 24 hours).

  • Resazurin (B115843) Addition: After the treatment period, a resazurin-based solution (e.g., AlamarBlue) is added to each well (typically 10% of the well volume).

  • Incubation: The plate is incubated at 37°C for 2-4 hours, protected from light. During this time, viable cells with active metabolism reduce the blue resazurin to the pink, fluorescent resorufin.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence intensity from treated wells is compared to that of untreated control wells to determine the relative cell viability.

Experimental Workflow Diagram

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Analysis A Seed HeLa Cells B Induce Mitochondrial Stress (AO) A->B C Treat with this compound B->C co-treatment D Cell Lysis & Protein Quantification C->D F Resazurin Assay C->F E Western Blotting (TOMM20, p-AKT, etc.) D->E H Data Analysis E->H G Fluorescence Measurement F->G G->H Logical_Relationship cluster_Problem Pathophysiological State cluster_Intervention Pharmacological Intervention cluster_Outcome Cellular & Therapeutic Outcome A Mitochondrial Dysfunction B Impaired Mitophagy A->B C This compound D USP30 Inhibition C->D E Enhanced Mitophagy D->E F Cellular Homeostasis E->F G Therapeutic Potential (Neurodegeneration, Cancer) F->G

ST-539: A Technical Guide to a Novel USP30 Inhibitor for Mitophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-539 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, a key step in the PINK1/Parkin-mediated mitophagy pathway. This targeted induction of mitophagy makes this compound a valuable research tool and a potential therapeutic candidate for neurodegenerative diseases and other conditions associated with mitochondrial dysfunction. This document provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, including available experimental data and conceptual workflows.

Discovery and Background

This compound was identified as a potent inhibitor of USP30, an enzyme that acts as a negative regulator of mitophagy.[1] The rationale behind developing USP30 inhibitors lies in the therapeutic potential of enhancing the clearance of damaged mitochondria, a process implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease.[2] The inhibition of USP30 by this compound has been shown to induce tissue-specific mitophagy.[2]

Chemical Properties

This compound is a small molecule with the following physicochemical properties:

PropertyValueReference
Molecular Formula C₃₀H₃₁N₃O₄S[3]
Molecular Weight 529.66 g/mol [3]
IUPAC Name N-(1-((5-(N-(tert-butyl)sulfamoyl)naphthalen-1-yl)amino)-1-oxo-3-phenylpropan-2-yl)benzamide[3]
CAS Number Not available
Solubility 10 mM in DMSO[3]
Appearance Solid[3]

Pharmacological Properties

The primary pharmacological activity of this compound is the selective inhibition of USP30.

ParameterValueSpecies/SystemReference
Target USP30[1]
IC₅₀ 0.37 µM[1]
Selectivity Does not inhibit USP1, 8, and 9 at 10 µM[3]
In Vivo Administration 25 mg/kg (i.p.)Mouse[3]

Mechanism of Action: USP30 Inhibition and Mitophagy Induction

This compound exerts its biological effect by inhibiting the deubiquitinase activity of USP30. USP30 is localized on the outer mitochondrial membrane and removes ubiquitin chains from mitochondrial surface proteins. This action counteracts the activity of the E3 ubiquitin ligase Parkin, which is crucial for marking damaged mitochondria for degradation via autophagy (mitophagy).

By inhibiting USP30, this compound promotes the accumulation of ubiquitin on mitochondrial proteins. This enhanced ubiquitination serves as a signal for the recruitment of autophagy receptors and the subsequent engulfment of the damaged mitochondria by autophagosomes, leading to their degradation in lysosomes.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Damaged Mitochondrion Ub_Mito Ubiquitinated Mitochondrial Proteins USP30 USP30 USP30->Ub_Mito deubiquitinates Autophagosome Autophagosome Ub_Mito->Autophagosome recruits Parkin Parkin (E3 Ligase) Parkin->Mito ubiquitinates Ub Ubiquitin Ub->Parkin activates ST539 This compound ST539->USP30 inhibits Lysosome Lysosome Autophagosome->Lysosome fuses with Mitophagy Mitophagy Lysosome->Mitophagy degrades

Caption: Mechanism of action of this compound in promoting mitophagy.

Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of this compound are not publicly available, this section outlines the general methodologies employed for the characterization of such a compound.

Chemical Synthesis

The synthesis of a molecule like this compound would typically involve a multi-step organic synthesis approach. A plausible, though not confirmed, retrosynthetic analysis suggests the coupling of three main fragments: a substituted naphthalene (B1677914) sulfonamide, a protected phenylalanine derivative, and a benzoyl group.

ST539 This compound Intermediate1 N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide ST539->Intermediate1 Amide Coupling Naph_sulfonamide 5-(N-(tert-butyl)sulfamoyl)naphthalen-1-amine ST539->Naph_sulfonamide Amide Coupling Protected_Phe Protected Phenylalanine Intermediate1->Protected_Phe Amidation Benzoyl_chloride Benzoyl Chloride Intermediate1->Benzoyl_chloride Amidation Naph_sulfonic_acid Naphthalene-1-sulfonic acid Naph_sulfonamide->Naph_sulfonic_acid Sulfonamide formation tBuNH2 tert-Butylamine Naph_sulfonamide->tBuNH2 Sulfonamide formation Start Cell Culture with Mitophagy Reporter Treatment Treat with this compound or Vehicle Control Start->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Analysis Quantify Mitophagy Imaging->Analysis

References

ST-539: A Technical Guide to a Novel USP30 Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a central pathological hallmark in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The selective removal of damaged mitochondria, a process known as mitophagy, is a critical quality control mechanism for maintaining neuronal health. Emerging research has identified the deubiquitinating enzyme, Ubiquitin-Specific Protease 30 (USP30), as a key negative regulator of this process. ST-539, a next-generation racemic phenylalanine derivative, is a novel inhibitor of USP30 that has shown promise in modulating mitophagy, offering a valuable tool for studying and potentially treating neurodegenerative conditions.[1] This technical guide provides an in-depth overview of this compound and the broader class of USP30 inhibitors, detailing their mechanism of action, experimental use in neurodegenerative disease models, and relevant quantitative data.

Mechanism of Action: Targeting the Mitophagy Brake

USP30 is localized to the outer mitochondrial membrane where it acts as a brake on mitophagy by removing ubiquitin chains from mitochondrial surface proteins.[2][3] This deubiquitination counteracts the activity of the E3 ubiquitin ligase Parkin, a key initiator of mitophagy. In healthy neurons, the kinase PINK1 accumulates on damaged mitochondria and recruits Parkin, which then ubiquitinates mitochondrial proteins, flagging them for degradation. By inhibiting USP30, compounds like this compound effectively release this brake, promoting the ubiquitination of mitochondrial proteins and enhancing the clearance of dysfunctional mitochondria.[1][3] This mechanism holds therapeutic potential for neurodegenerative diseases where impaired mitophagy is a contributing factor.[1][3][4]

Quantitative Data for USP30 Inhibitors

While specific quantitative data for this compound is emerging, the activity of other potent and selective USP30 inhibitors provides a benchmark for researchers. This compound is part of a class of racemic phenylalanine derivatives, and studies on related compounds, as well as other chemical scaffolds like N-cyano pyrrolidines, have demonstrated nanomolar potency.[1][5]

Compound ClassCompound ExampleTargetAssay TypeIC50EC50Reference
Racemic Phenylalanine Derivative Compound 1USP30Biochemical< 1 µM-[1]
N-cyano pyrrolidine USP30Inh-1, -2, -3USP30Biochemical (Ub-Rho110)15-30 nM-[6]
N-cyano pyrrolidine Patented CompoundUSP30Fluorescence Polarization10 nM-Mission Therapeutics
N/A MTX-115325Human USP30Biochemical (FP)12 nM-[7]
N/A MTX-115325Mouse USP30Biochemical (FP)13 nM-[7]
Compound ExampleCell LineAssayEC1.5xEC50Reference
Patented CompoundHCT 116TOM20 Ubiquitylation0.008 µM-Mission Therapeutics
MTX-115325HeLa (Parkin o/e)TOM20 Ubiquitylation10 nM32 nM[7]

Table 1: In Vitro Potency of Representative USP30 Inhibitors.

Compound ExampleAnimal ModelDosing RegimenOutcomeReference
MTX-115325α-synuclein Parkinson's Disease Mouse Model50 mg/kg, twice daily, oral gavagePrevention of dopaminergic neuronal loss and dopamine (B1211576) depletion.[7]

Table 2: In Vivo Efficacy of a Representative USP30 Inhibitor.

Signaling Pathways and Visualization

The primary signaling pathway influenced by this compound and other USP30 inhibitors is the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Healthy Healthy Mitochondrion (Polarized Membrane) PINK1_inactive PINK1 (cleaved) Mito_Healthy->PINK1_inactive Import and Cleavage Mito_Damaged Damaged Mitochondrion (Depolarized Membrane) PINK1_active PINK1 (stabilized) Mito_Damaged->PINK1_active Accumulation Parkin_inactive Parkin (inactive) PINK1_active->Parkin_inactive USP30 USP30 Ub_OMM Ubiquitinated OMM Proteins USP30->Ub_OMM Deubiquitination (Inhibition of Mitophagy) OMM_Proteins Outer Membrane Proteins OMM_Proteins->Ub_OMM Autophagosome Autophagosome Ub_OMM->Autophagosome Parkin_active Parkin (active) Parkin_inactive->Parkin_active Activation Parkin_active->OMM_Proteins Ubiquitination ST539 This compound ST539->USP30 Inhibition Lysosome Lysosome Autophagosome->Lysosome Fusion Mitophagy Mitophagy (Degradation of Mitochondrion) Lysosome->Mitophagy

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of this compound on USP30.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in neurodegenerative disease models.

In Vitro Mitophagy Assessment in iPSC-Derived Dopaminergic Neurons

This protocol is designed to measure the effect of this compound on mitophagy in human neurons, including those with genetic predispositions to Parkinson's disease.

a. Cell Culture and Differentiation:

  • Culture human induced pluripotent stem cells (iPSCs), both from healthy donors and Parkinson's disease patients (e.g., with PARK2 mutations), on Matrigel-coated plates in mTeSR1 medium.

  • Differentiate iPSCs into dopaminergic neurons using established protocols, typically involving dual SMAD inhibition followed by treatment with sonic hedgehog (SHH), FGF8, and other patterning factors.

  • Maintain mature neuronal cultures for at least 4-6 weeks before experimentation.

b. This compound Treatment and Mitophagy Induction:

  • Prepare stock solutions of this compound in DMSO.

  • Treat neuronal cultures with a dose-range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined duration (e.g., 24-48 hours).

  • To induce mitochondrial damage and subsequent mitophagy, treat cells with a mitochondrial uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a concentration of 10 µM for the final 4-24 hours of the experiment.

c. Immunofluorescence Staining and Imaging:

  • Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% bovine serum albumin.

  • Incubate with primary antibodies against mitochondrial markers (e.g., TOM20, HSP60) and a neuronal marker (e.g., β-III tubulin).

  • Incubate with corresponding fluorescently labeled secondary antibodies and counterstain nuclei with DAPI.

  • Acquire images using a high-content imaging system or a confocal microscope.

  • Quantify the fluorescence intensity of mitochondrial markers per neuron. A decrease in intensity indicates mitochondrial clearance via mitophagy.

d. Western Blot Analysis:

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against mitochondrial proteins (TOM20, COXII), autophagy markers (LC3B), and a loading control (e.g., β-actin).

  • Quantify band intensities to assess the degradation of mitochondrial proteins.

In Vivo Efficacy in a Parkinson's Disease Mouse Model

This protocol outlines the assessment of this compound's neuroprotective effects in a preclinical model of Parkinson's disease.

a. Animal Model:

  • Use an established mouse model of Parkinson's disease, such as one based on the overexpression of human α-synuclein (e.g., via AAV injection into the substantia nigra) or a toxin-induced model (e.g., MPTP).

b. This compound Administration:

  • Based on tolerability studies, administer this compound or a vehicle control to the mice. For a similar brain-penetrant USP30 inhibitor, MTX-115325, a dose of 50 mg/kg twice daily via oral gavage was effective.[7]

  • Treatment should commence either before or after the induction of the Parkinsonian phenotype, depending on whether a preventative or therapeutic effect is being investigated.

c. Behavioral Analysis:

  • Perform a battery of motor function tests, such as the rotarod test, cylinder test, and open field test, at baseline and at multiple time points throughout the study to assess motor deficits.

d. Immunohistochemistry and Neurochemical Analysis:

  • At the end of the study, perfuse the animals and collect brain tissue.

  • Perform immunohistochemical staining on brain sections for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and their projections in the striatum.

  • Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in striatal tissue lysates.

Logical Workflow for this compound Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

ST539_Evaluation_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Decision Decision Point A Biochemical Assay: Determine IC50 against USP30 B Cellular Mitophagy Assay: (e.g., HeLa, iPSC-neurons) - Western Blot (TOM20, etc.) - Immunofluorescence A->B C Assess Mitochondrial Toxicity & Cellular Viability B->C D Mechanism of Action Studies: - Ubiquitination assays - ROS measurements B->D E Pharmacokinetics & Brain Penetration in Mice D->E F Efficacy in PD Mouse Model: - Behavioral analysis - Immunohistochemistry (TH neurons) - Neurochemistry (Dopamine levels) E->F G Toxicity & Safety Assessment F->G H Go/No-Go for Further Development G->H

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound and other USP30 inhibitors represent a promising new class of molecules for the study of neurodegenerative diseases. By targeting a key negative regulator of mitophagy, these compounds provide a powerful means to investigate the role of mitochondrial quality control in neuronal health and disease. The data on related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of USP30 inhibition in models of Alzheimer's, Parkinson's, and other neurodegenerative disorders. Further characterization of this compound and its in vivo effects will be crucial in advancing this therapeutic strategy towards clinical application.[1]

References

ST-539 (Ziftomenib): A Novel Menin-MLL Inhibitor for Targeted Therapy of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ST-539, also known as Ziftomenib (KO-539), is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and the histone methyltransferase KMT2A (also known as MLL). This interaction is a critical driver of leukemogenesis in specific subtypes of Acute Myeloid Leukemia (AML), particularly those with rearrangements of the KMT2A gene (MLL-r) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene. By disrupting the menin-KMT2A/MLL complex, this compound offers a targeted therapeutic strategy to reverse the aberrant gene expression program that sustains leukemic cell proliferation and survival. Preclinical studies have demonstrated the ability of this compound to induce differentiation and apoptosis in AML cells harboring these genetic alterations. The pivotal KOMET-001 clinical trial has provided encouraging evidence of clinical activity and a manageable safety profile for Ziftomenib in heavily pretreated patients with relapsed or refractory AML. This document provides a comprehensive overview of the mechanism of action, preclinical data, clinical trial results, and key experimental methodologies related to this compound, intended to serve as a technical guide for researchers and professionals in the field of oncology drug development.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While treatment options have expanded in recent years, the prognosis for many patients, especially those with relapsed or refractory disease, remains poor. A significant subset of AML cases is driven by specific genetic alterations, including rearrangements of the KMT2A gene (found in approximately 5-10% of AML cases) and mutations in the NPM1 gene (present in about 30% of AML cases).

The protein product of the KMT2A gene, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, is a key regulator of gene expression during normal hematopoiesis. In MLL-rearranged AML, the N-terminus of KMT2A fuses with one of over 80 different partner proteins, creating a chimeric fusion protein that aberrantly recruits the histone methyltransferase DOT1L and other cofactors to target genes, leading to their sustained expression and driving leukemogenesis.

The menin protein, encoded by the MEN1 gene, plays a crucial role as a scaffold protein in this process. It directly binds to the N-terminal portion of both wild-type KMT2A and MLL fusion proteins, tethering the complex to chromatin and enabling the pathogenic gene expression program. This program is characterized by the upregulation of key homeobox (HOX) genes, such as HOXA9, and the MEIS1 transcription factor, which are critical for maintaining the undifferentiated and proliferative state of leukemic blasts.

Similarly, in NPM1-mutated AML, the mutant NPM1 protein acquires a novel nuclear export signal, leading to its aberrant cytoplasmic localization. This mutant protein also interacts with the menin-KMT2A complex, contributing to the maintenance of the leukemogenic gene expression signature.

The critical dependence of these AML subtypes on the menin-KMT2A/MLL interaction has identified it as a compelling therapeutic target. This compound (Ziftomenib) is a first-in-class, orally bioavailable small molecule designed to specifically disrupt this interaction.

Mechanism of Action

This compound acts as a competitive inhibitor, binding to a hydrophobic pocket on the surface of the menin protein that is essential for its interaction with the KMT2A/MLL protein. By occupying this pocket, this compound prevents the association of menin with both wild-type KMT2A and MLL fusion proteins.

This disruption of the menin-KMT2A/MLL complex leads to a cascade of downstream effects:

  • Inhibition of Target Gene Expression: The dissociation of the complex from chromatin results in the downregulation of key leukemogenic target genes, most notably HOXA9 and MEIS1.

  • Induction of Myeloid Differentiation: The suppression of the aberrant transcriptional program releases the block on myeloid differentiation. Leukemic blasts begin to mature into more differentiated myeloid cells, a process that can be monitored by the increased expression of cell surface markers such as CD11b.

  • Induction of Apoptosis: In addition to promoting differentiation, the loss of the pro-survival signals driven by the menin-KMT2A/MLL complex leads to programmed cell death (apoptosis) in the leukemic cells.

This targeted mechanism of action offers the potential for a more specific and less toxic therapeutic approach compared to conventional chemotherapy.

Preclinical Data

The anti-leukemic activity of this compound has been demonstrated in a range of preclinical models, including AML cell lines and patient-derived xenografts (PDX).

In Vitro Studies
  • Cell Lines: Key AML cell lines used in the preclinical evaluation of this compound include:

    • MOLM-13: Harboring the MLL-AF9 fusion protein.

    • OCI-AML3: Carrying an NPM1 mutation.

  • Effects on Cell Growth and Viability: Treatment of these cell lines with this compound resulted in a dose-dependent inhibition of cell proliferation and a reduction in cell viability.

  • Induction of Differentiation: Flow cytometric analysis revealed a significant increase in the expression of the myeloid differentiation marker CD11b on the surface of MOLM-13 and OCI-AML3 cells following treatment with this compound.

  • Modulation of Target Gene Expression: Quantitative real-time PCR (qRT-PCR) and immunoblotting confirmed the downregulation of HOXA9 and MEIS1 expression in response to this compound treatment.

  • Synergistic Combinations: Preclinical studies have also explored the combination of this compound with other anti-leukemic agents. Notably, synergistic effects have been observed when this compound is combined with the BCL-2 inhibitor venetoclax, suggesting a potential for combination therapies to enhance efficacy and overcome resistance.

In Vivo Studies

The efficacy of this compound has been validated in animal models of AML. In PDX models established from patients with MLL-rearranged or NPM1-mutated AML, oral administration of this compound led to a significant reduction in tumor burden and prolonged survival.

Clinical Development and Efficacy: The KOMET-001 Trial

The primary clinical evidence for the efficacy and safety of this compound comes from the multicenter, open-label, Phase 1/2 KOMET-001 trial (NCT04067336). This study was designed to evaluate Ziftomenib in adult patients with relapsed or refractory AML.

Study Design

The KOMET-001 trial consisted of a dose-escalation phase (Phase 1a) to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 1b) and a Phase 2 cohort. The study enrolled patients with various genetic subtypes of AML, with a focus on those with KMT2A rearrangements and NPM1 mutations.

Efficacy Results

The KOMET-001 trial demonstrated promising clinical activity for Ziftomenib, particularly in patients with NPM1-mutated AML.

Table 1: Efficacy of Ziftomenib in Relapsed/Refractory NPM1-mutated AML (KOMET-001)

EndpointResult
Complete Remission (CR) Rate30% (at 600 mg dose)
Overall Response Rate (ORR)45%
Composite Complete Remission (CRc) Rate33%
Minimal Residual Disease (MRD) NegativityAchieved in a subset of responding patients

Data is based on reported outcomes from various phases and analyses of the KOMET-001 trial and may vary slightly between different reports.

Notably, responses were observed in heavily pretreated patients, including those who had previously received venetoclax. The median duration of response has been encouraging, with some patients remaining in remission for extended periods.

Safety and Tolerability

Ziftomenib has been generally well-tolerated, with a manageable safety profile.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the KOMET-001 Trial

Adverse EventGrade 1-2Grade 3-4
Differentiation Syndrome15%5%
NauseaCommonInfrequent
DiarrheaCommonInfrequent
FatigueCommonInfrequent
Febrile NeutropeniaLess frequentCommon

The most significant on-target adverse event is differentiation syndrome , a known complication of therapies that induce myeloid differentiation. This is characterized by symptoms such as fever, respiratory distress, and fluid retention. The KOMET-001 protocol included specific guidelines for the management of differentiation syndrome, which has been shown to be manageable with corticosteroids and supportive care. Importantly, Ziftomenib has not been associated with significant myelosuppression or QTc prolongation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound. These are representative protocols and may require optimization for specific experimental conditions.

Cell Culture
  • Cell Lines:

    • OCI-AML3: Cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • MOLM-13: Cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells (e.g., OCI-AML3, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Treatment: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Flow Cytometry for CD11b Expression
  • Cell Treatment: Treat AML cells with this compound or vehicle control for a specified duration (e.g., 7 days).

  • Cell Staining:

    • Harvest the cells and wash with PBS containing 2% FBS.

    • Resuspend the cells in 100 µL of staining buffer.

    • Add a fluorochrome-conjugated anti-CD11b antibody (e.g., PE-conjugated) and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with staining buffer.

  • Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of CD11b-positive cells using appropriate gating strategies.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Run the PCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Immunoblotting
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Menin, HOXA9, MEIS1, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of this compound (Ziftomenib)

ST539_Mechanism_of_Action cluster_nucleus Nucleus cluster_outcome Therapeutic Outcome Menin Menin KMT2A_MLL KMT2A/MLL Fusion Protein Menin->KMT2A_MLL Binds to Chromatin Chromatin KMT2A_MLL->Chromatin Recruits to HOXA9_MEIS1 HOXA9/MEIS1 Target Genes Chromatin->HOXA9_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOXA9_MEIS1->Leukemogenesis Drives Differentiation Myeloid Differentiation Apoptosis Apoptosis ST539 This compound (Ziftomenib) ST539->Menin Inhibits Binding ST539->Differentiation ST539->Apoptosis

Caption: Mechanism of action of this compound (Ziftomenib) in AML.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_assays Functional & Molecular Assays cluster_invivo In Vivo Evaluation cluster_endpoints Efficacy Endpoints start_invitro AML Cell Lines (MOLM-13, OCI-AML3) treatment Treatment with this compound (Dose-Response) start_invitro->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability differentiation Differentiation Assay (CD11b Flow Cytometry) treatment->differentiation gene_expression Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) treatment->gene_expression protein_analysis Protein Analysis (Immunoblotting) treatment->protein_analysis start_invivo Patient-Derived Xenograft (PDX) Models treatment_invivo Oral Administration of this compound start_invivo->treatment_invivo tumor_burden Tumor Burden Assessment treatment_invivo->tumor_burden survival Survival Analysis treatment_invivo->survival

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound (Ziftomenib) represents a significant advancement in the targeted therapy of AML. By specifically inhibiting the critical menin-KMT2A/MLL interaction, it offers a novel and promising therapeutic strategy for patients with KMT2A-rearranged and NPM1-mutated AML, two subtypes with historically poor outcomes in the relapsed/refractory setting. The encouraging clinical data from the KOMET-001 trial underscore the potential of Ziftomenib to provide meaningful clinical benefit to these patients.

Future research will likely focus on several key areas:

  • Combination Therapies: Investigating the combination of Ziftomenib with other targeted agents (such as FLT3 inhibitors or IDH inhibitors) and standard chemotherapy to improve response rates and overcome potential resistance mechanisms.

  • Expansion to Other Indications: Exploring the potential of menin-MLL inhibition in other hematologic malignancies and solid tumors where this pathway may be implicated.

  • Biomarker Development: Identifying predictive biomarkers to better select patients who are most likely to respond to Ziftomenib and to monitor treatment response.

  • Understanding Resistance Mechanisms: Elucidating the mechanisms by which leukemic cells may develop resistance to menin inhibitors to inform the development of next-generation inhibitors and rational combination strategies.

The development of this compound exemplifies the power of a deep understanding of the molecular drivers of cancer to inform the design of novel, targeted therapies that have the potential to transform patient outcomes.

Methodological & Application

Application Notes and Protocols: ST-539 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-539, also known as KO-539 or ziftomenib, is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction. This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with KMT2A (MLL1) rearrangements or NPM1 mutations. By disrupting this interaction, this compound leads to the downregulation of key oncogenic genes, inducing differentiation and apoptosis in susceptible cancer cells. These application notes provide a detailed protocol for the in vivo administration of this compound to mice, based on preclinical studies, to facilitate further research into its therapeutic potential.

Mechanism of Action

This compound targets the menin-KMT2A complex, which plays a crucial role in the transcriptional regulation of genes such as HOXA9 and MEIS1. In leukemias with KMT2A rearrangements or NPM1 mutations, this complex is aberrantly recruited to chromatin, leading to the overexpression of these genes and a block in cellular differentiation. This compound binds to menin, preventing its interaction with KMT2A and displacing the complex from chromatin. This leads to the transcriptional repression of target genes, lifting the differentiation block and promoting the apoptosis of leukemic cells.

ST-539_Mechanism_of_Action Signaling Pathway of this compound in AML cluster_0 In KMT2A-r/NPM1-mut AML cluster_1 This compound Action cluster_2 Downstream Effects Menin Menin KMT2A KMT2A (MLL1) Menin->KMT2A interacts with Gene_Expression Downregulation of HOXA9, MEIS1 DNA DNA (HOXA9, MEIS1 loci) KMT2A->DNA binds to ST539 This compound (Ziftomenib) ST539->Menin inhibits interaction Differentiation Leukemic Cell Differentiation Gene_Expression->Differentiation Apoptosis Leukemic Cell Apotosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound in AML cells.

Data Presentation

Table 1: In Vivo Administration Protocols for this compound in Mouse Models
ParameterDetailsReference
Compound This compound (KO-539, Ziftomenib)N/A
Mouse Strain NSG (NOD scid gamma) mice for xenograft models[1][2]
Route of Administration Oral (PO), via gavage[1][2]
Dosage 50 mg/kg or 75 mg/kg[1][2]
Dosing Schedule Once daily[1][2]
Vehicle Formulation 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), 5% (v/v) Cremophor EL in sterile waterInferred from similar menin inhibitors
Table 2: Summary of Preclinical Pharmacokinetic and Toxicology Data for this compound in Mice
ParameterObservationReference
Bioavailability Orally bioavailable[1]
Pharmacokinetics Dose-proportional exposure observed in early clinical studies. Accumulates in tissues in mice.N/A
Maximum Tolerated Dose (MTD) Not explicitly defined in mice from public sources. Clinical trials in humans are establishing the recommended Phase 2 dose.N/A
Toxicology Profile Generally well-tolerated in preclinical mouse models with no significant weight loss or overt signs of toxicity at efficacious doses.[2]
Adverse Effects In clinical trials, differentiation syndrome has been observed, which is a known class effect of menin inhibitors.N/A

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

Materials:

  • This compound (KO-539, ziftomenib) powder

  • (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Cremophor EL

  • Sterile water for injection

  • Sterile conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound, HP-β-CD, and Cremophor EL based on the desired final concentration and volume. For a 10 mg/mL solution, for a 50 mg/kg dose in a 20g mouse (0.2 mL volume), you would need to prepare a solution with a concentration of 5 mg/mL.

  • Prepare the vehicle by dissolving 20% (w/v) HP-β-CD in sterile water. For 10 mL of vehicle, this would be 2 g of HP-β-CD in a final volume of 10 mL. Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is completely dissolved.

  • Add 5% (v/v) Cremophor EL to the HP-β-CD solution. For 10 mL of vehicle, add 0.5 mL of Cremophor EL. Mix thoroughly.

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle to the paste while vortexing or stirring to ensure complete suspension of the compound.

  • Protect the final formulation from light and store at 4°C for short-term use. Prepare fresh daily for dosing.

In Vivo Administration of this compound to Mice

Materials:

  • This compound formulation

  • Appropriate mouse strain (e.g., NSG mice for AML xenografts)

  • Animal balance

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Acclimatize the mice to the facility for at least one week before the start of the experiment.

  • On each day of dosing, weigh each mouse to determine the precise volume of the this compound formulation to be administered.

  • Thoroughly mix the this compound formulation by vortexing before drawing it into the syringe.

  • Gently restrain the mouse and administer the calculated volume of the this compound formulation via oral gavage.

  • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

  • Follow the approved institutional animal care and use committee (IACUC) protocols for all procedures.

Experimental_Workflow In Vivo Administration Workflow for this compound cluster_preparation Formulation Preparation cluster_administration Animal Dosing cluster_endpoints Experimental Endpoints prep_start Start: Calculate Reagents dissolve_hpcb Dissolve HP-β-CD in Water prep_start->dissolve_hpcb add_cremophor Add Cremophor EL dissolve_hpcb->add_cremophor add_st539 Add this compound to Vehicle add_cremophor->add_st539 mix_formulation Vortex/Stir to Homogenize add_st539->mix_formulation store_formulation Store at 4°C, Protected from Light mix_formulation->store_formulation prepare_dose Prepare Syringe store_formulation->prepare_dose Use Freshly Prepared Formulation admin_start Start: Acclimatize Mice weigh_mouse Weigh Mouse admin_start->weigh_mouse calculate_volume Calculate Dosing Volume weigh_mouse->calculate_volume calculate_volume->prepare_dose oral_gavage Administer via Oral Gavage prepare_dose->oral_gavage monitor_mouse Daily Monitoring for Toxicity oral_gavage->monitor_mouse tumor_measurement Tumor Volume Measurement monitor_mouse->tumor_measurement blood_collection Blood Collection (PK) monitor_mouse->blood_collection tissue_harvesting Tissue Harvesting (PD/Tox) monitor_mouse->tissue_harvesting

Caption: Workflow for this compound in vivo administration.

References

Optimal Concentration of ST-539 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ST-539, a selective inhibitor of the deubiquitinase USP30, in cell culture experiments. This document outlines the mechanism of action, provides recommended concentration ranges for various assays, and details protocols for key experimental procedures.

Mechanism of Action

This compound is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane. USP30 functions to remove ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. By inhibiting USP30, this compound promotes the accumulation of ubiquitin on the mitochondrial surface, which in turn facilitates the recruitment of the autophagy machinery and enhances mitophagy. This targeted induction of mitophagy can be leveraged to study cellular quality control mechanisms and to explore therapeutic strategies for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders and certain cancers. Furthermore, inhibition of USP30 by this compound has been shown to decrease signaling through the pro-survival AKT/mTOR pathway.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is cell-type and assay-dependent. The following tables provide a summary of known quantitative data and recommended starting concentrations for various applications. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental system.

Parameter Value Target Notes
IC50 0.37 µMUSP30In vitro enzymatic assay.
Application Cell Type Recommended Starting Concentration Range Incubation Time Notes
Induction of Mitophagy Various0.5 µM - 10 µM4 - 24 hoursEffective concentrations have been reported in HeLa, hTERT-RPE1, and CD8+ T cells.
Inhibition of AKT/mTOR Signaling Various1 µM - 10 µM6 - 24 hoursMonitor phosphorylation status of AKT, mTOR, and downstream targets.
Cell Viability / Cytotoxicity (IC50 Determination) Various0.1 µM - 100 µM24 - 72 hoursHighly cell-line dependent. A broad range with logarithmic dilutions is recommended for initial screening.
Apoptosis Induction Sensitive cell lines5 µM - 50 µM24 - 48 hoursAssess apoptosis markers like cleaved caspase-3 and Annexin V staining.
In vivo (mouse model) -25 mg/kg (i.p.)-For reference; demonstrates bioavailability and activity in vivo.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

ST539_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane Mito Mitochondrial Proteins Ub_Mito Ubiquitinated Mitochondrial Proteins Mitophagy Mitophagy Ub_Mito->Mitophagy promotes USP30 USP30 USP30->Ub_Mito removes Ub ST539 This compound ST539->USP30 inhibits Ub Ubiquitin Ub->Mito E3_Ligase E3 Ligases (e.g., Parkin) E3_Ligase->Mito adds Ub

Caption: this compound inhibits USP30, promoting mitophagy.

ST539_AKT_mTOR_Pathway ST539 This compound USP30 USP30 ST539->USP30 inhibits AKT AKT USP30->AKT promotes mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

Caption: this compound inhibits the AKT/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h E->F G 7. Add solubilization solution F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: Workflow for determining IC50 using the MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Apoptosis_Assay_Workflow A 1. Seed and treat cells with this compound B 2. Harvest cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide D->E F 6. Incubate in the dark E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein levels and phosphorylation status in the AKT/mTOR pathway following this compound treatment.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I

Caption: General workflow for Western blotting analysis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay kit)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-USP30, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentrations and for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation.

Application Notes and Protocols for Evaluating ST-539 in a Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Use ST-539 in a Seahorse XF Assay

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is not readily identifiable in the public domain as a modulator of fatty acid oxidation. The following application note and protocol are based on the hypothesis that this compound is an inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), a critical enzyme in fatty acid oxidation (FAO). This protocol provides a framework for testing such a compound using the Agilent Seahorse XF platform. Researchers should substitute this compound with their compound of interest and optimize concentrations accordingly.

Introduction

Mitochondrial fatty acid oxidation (FAO) is a crucial metabolic pathway for energy production in many cell types. Carnitine Palmitoyltransferase 1A (CPT1A) is the rate-limiting enzyme in this process, responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] Dysregulation of FAO has been implicated in various diseases, including cancer, metabolic disorders, and heart disease, making CPT1A an attractive therapeutic target.[1][3][4]

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[5][6][7] The Seahorse XF Fatty Acid Oxidation Stress Test can be employed to investigate the effects of compounds like CPT1A inhibitors on the ability of cells to oxidize fatty acids. This application note provides a detailed protocol for evaluating the inhibitory potential of a putative CPT1A inhibitor, herein referred to as this compound, using a Seahorse XF assay.

Signaling Pathway of Fatty Acid Oxidation

The diagram below illustrates the central role of CPT1A in fatty acid oxidation and the point of inhibition for compounds like this compound.

FAO_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) LCCoA Long-Chain Acyl-CoA LCFA->LCCoA ACSL CPT1A CPT1A LCCoA->CPT1A AcylCarnitine Acyl-Carnitine CACT CACT AcylCarnitine->CACT Carnitine_cyto Carnitine Carnitine_cyto->CPT1A CPT1A->AcylCarnitine Carnitine CACT->Carnitine_cyto CPT2 CPT2 CACT->CPT2 AcylCoA_mito Acyl-CoA CPT2->AcylCoA_mito Carnitine_mito Carnitine CPT2->Carnitine_mito BetaOx β-Oxidation AcylCoA_mito->BetaOx TCA TCA Cycle BetaOx->TCA Acetyl-CoA ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP ATP ETC->ATP O2 Consumption Carnitine_mito->CACT ST539 This compound (CPT1A Inhibitor) ST539->CPT1A Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution seed_cells Seed cells in XF microplate hydrate_cartridge Hydrate sensor cartridge overnight prepare_media Prepare FAO assay medium (w/ L-Carnitine) wash_cells Wash cells & add Palmitate-BSA substrate prepare_media->wash_cells incubate_cells Incubate cells in non-CO2 incubator wash_cells->incubate_cells run_assay Place cell plate in Seahorse Analyzer incubate_cells->run_assay load_compounds Load this compound, Etomoxir, & Vehicle into cartridge calibrate Calibrate sensor cartridge load_compounds->calibrate calibrate->run_assay measure_basal Measure Basal OCR run_assay->measure_basal inject Inject Compounds measure_basal->inject measure_post_injection Measure Post-Injection OCR inject->measure_post_injection analyze Analyze Data measure_post_injection->analyze

References

Application Notes and Protocols for ST-539 Treatment in HeLa Cells to Induce Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysregulation of mitophagy is implicated in a variety of human diseases, including neurodegenerative disorders and cancer. ST-539 is a small molecule inhibitor of the deubiquitinating enzyme USP30. Inhibition of USP30 has been shown to promote the clearance of damaged mitochondria via the PINK1/Parkin-mediated mitophagy pathway. These application notes provide a detailed protocol for utilizing this compound to induce mitophagy in HeLa cells, a commonly used human cell line in cancer research. The protocols outlined below cover cell culture, this compound treatment, and subsequent analysis of mitophagy induction through various established methods.

Mechanism of Action

This compound functions by inhibiting the mitochondrial deubiquitinase USP30. In healthy mitochondria, PINK1, a serine/threonine kinase, is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. Upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM). This accumulation initiates the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. Parkin then ubiquitinates various OMM proteins, marking the mitochondrion for degradation. USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby inhibiting mitophagy. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated OMM proteins, leading to enhanced recruitment of the autophagic machinery and subsequent clearance of the damaged mitochondria.[1] This process is dependent on the presence of both PINK1 and Parkin.

Figure 1: Signaling pathway of this compound-induced mitophagy.

Quantitative Data Summary

The following table summarizes a known effective concentration and suggested ranges for optimizing this compound treatment in HeLa cells. It is recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup.

ParameterRecommended Value/RangeNotes
This compound Concentration 10 µg/ml (effective concentration)A starting point for treatment. A dose-response curve (e.g., 1, 5, 10, 20 µg/ml) is recommended for optimization.
Treatment Duration 24 hours (effective duration)A starting point for treatment. A time-course (e.g., 6, 12, 24, 48 hours) is recommended to identify peak mitophagy.
Cell Line HeLa cells overexpressing ParkinHeLa cells have low endogenous Parkin expression. Overexpression is often necessary to observe robust PINK1/Parkin-dependent mitophagy.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • HeLa cells (parental or stably overexpressing Parkin)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed HeLa cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentration (e.g., 10 µg/ml). Prepare a vehicle control with an equivalent concentration of DMSO.

  • Treatment: When cells reach the desired confluency, remove the old medium and replace it with the medium containing this compound or the DMSO vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis as described in the following protocols.

Experimental_Workflow A Seed HeLa Cells B Culture to 70-80% Confluency A->B D Treat Cells B->D C Prepare this compound & Vehicle Control C->D E Incubate (e.g., 24h) D->E F Harvest Cells E->F G Downstream Analysis F->G

Figure 2: General experimental workflow for this compound treatment.

Western Blot Analysis of Mitophagy Markers

This protocol is for assessing the degradation of mitochondrial proteins, a hallmark of mitophagy.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TOM20, anti-TIM23, anti-HSP60, anti-LC3, anti-p62, anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: Wash the treated and control cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against outer mitochondrial membrane (OMM) proteins (e.g., TOM20) and inner mitochondrial membrane (IMM) proteins (e.g., TIM23) to assess their degradation. A mitochondrial matrix protein (e.g., HSP60) can also be used. LC3B and p62 levels can also be assessed. A loading control (e.g., Actin or GAPDH) is essential.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize them to the loading control. A decrease in mitochondrial protein levels in this compound-treated cells compared to the control indicates mitophagy.

Flow Cytometry Analysis using mt-Keima

This protocol utilizes the pH-sensitive fluorescent protein mt-Keima to quantify mitophagy. mt-Keima fluoresces green at the neutral pH of the mitochondrial matrix and red in the acidic environment of the lysosome after mitophagic engulfment.

Materials:

  • HeLa cells stably expressing mt-Keima and Parkin

  • This compound and DMSO

  • Trypsin-EDTA

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer with 405 nm and 561 nm lasers

Protocol:

  • Cell Treatment: Seed and treat mt-Keima expressing HeLa cells with this compound or DMSO as described in Protocol 1.

  • Cell Harvesting: After treatment, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Cell Staining (Optional): A viability dye can be used to exclude dead cells from the analysis.

  • Resuspension: Resuspend the cells in FACS buffer.

  • Flow Cytometry: Analyze the cells on a flow cytometer.

    • Excite the mt-Keima protein with both the 405 nm (for neutral pH) and 561 nm (for acidic pH) lasers.

    • Collect the emission at ~620 nm for both excitation wavelengths.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Create a ratiometric analysis of the fluorescence intensity from the 561 nm excitation (acidic) versus the 405 nm excitation (neutral).

    • An increase in the ratio of red to green fluorescence indicates an increase in mitophagy. Quantify the percentage of cells in the "high mitophagy" gate.

Immunofluorescence Microscopy for Parkin Translocation

This protocol visualizes the recruitment of Parkin from the cytosol to the mitochondria upon induction of mitophagy.

Materials:

  • HeLa cells (ideally expressing a fluorescently tagged Parkin, e.g., YFP-Parkin)

  • Glass coverslips

  • This compound and DMSO

  • MitoTracker Red CMXRos (or another mitochondrial stain)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against a mitochondrial marker (if not using MitoTracker)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Seeding and Treatment: Seed HeLa cells on glass coverslips in a multi-well plate and treat with this compound or DMSO as described in Protocol 1.

  • Mitochondrial Staining (Live Cells): If not using an antibody for a mitochondrial marker, incubate the cells with MitoTracker Red CMXRos for 30 minutes before fixation.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Antibody Staining (if applicable): If staining for a mitochondrial marker, incubate with the primary antibody followed by the fluorescently-labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. In untreated cells, Parkin should show a diffuse cytosolic localization. Upon this compound treatment, Parkin should co-localize with the mitochondrial marker, appearing as distinct puncta.

Troubleshooting

  • Low Mitophagy Induction:

    • Ensure HeLa cells have sufficient Parkin expression. Consider using a stable cell line overexpressing Parkin.

    • Optimize this compound concentration and treatment duration.

    • Confirm the activity of this compound.

  • High Background in Western Blots:

    • Optimize antibody concentrations and blocking conditions.

    • Ensure thorough washing steps.

  • Weak Signal in Immunofluorescence:

    • Optimize antibody concentrations and incubation times.

    • Use a high-quality confocal microscope.

  • High Cell Death:

    • This compound may induce apoptosis at high concentrations or after prolonged treatment. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration. Reduce the concentration or treatment time if necessary.

Conclusion

The protocols described in these application notes provide a comprehensive framework for inducing and analyzing mitophagy in HeLa cells using the USP30 inhibitor this compound. By following these detailed methodologies, researchers can effectively investigate the role of USP30 in mitochondrial quality control and explore the therapeutic potential of its inhibition. As with any experimental system, optimization of the provided protocols for specific laboratory conditions and cell line variants is recommended for achieving robust and reproducible results.

References

Measuring Mitophagy with mt-Keima after ST-539 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders and cancer.[1][2][3] The development of pharmacological agents that can modulate mitophagy is therefore of significant therapeutic interest. ST-539 is a known inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that negatively regulates mitophagy.[2][4][5] By inhibiting USP30, this compound promotes the clearance of damaged mitochondria.[2][4]

This document provides detailed application notes and protocols for measuring this compound-induced mitophagy using the fluorescent reporter protein mt-Keima. mt-Keima is a pH-sensitive probe targeted to the mitochondrial matrix, making it an ideal tool for monitoring the delivery of mitochondria to the acidic environment of the lysosome during mitophagy.[1][6][7][8][9]

Principle of mt-Keima in Mitophagy Measurement

The fluorescent protein Keima exhibits a pH-dependent excitation spectrum.[8][10][11] When localized in the neutral environment of the mitochondrial matrix (pH ~8.0), mt-Keima is preferentially excited by a shorter wavelength (around 440 nm).[6][9][10][11] Upon induction of mitophagy, mitochondria are engulfed by autophagosomes, which then fuse with lysosomes to form autolysosomes. Within the acidic environment of the lysosome (pH ~4.5), the excitation maximum of mt-Keima shifts to a longer wavelength (around 586 nm).[1][6][7][8][9] This ratiometric shift allows for the quantification of mitophagy by measuring the fluorescence intensity at both wavelengths, either through microscopy or flow cytometry.[1][6]

This compound and its Role in Mitophagy

This compound is a small molecule inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[2][12][13] USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the initiation of mitophagy, particularly in the PINK1/Parkin pathway.[14][15][16] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial substrates, thereby promoting Parkin-mediated mitophagy and the clearance of damaged mitochondria.[2][4]

Quantitative Data Summary

The following table summarizes representative quantitative data that could be obtained from an experiment measuring mitophagy with mt-Keima after this compound treatment. The data is hypothetical but based on the known effects of this compound.

Treatment GroupMitophagy Index (Ratio 586nm/440nm)Percentage of Mitophagic Cells
Vehicle Control1.0 ± 0.15% ± 1%
This compound (10 µM)2.5 ± 0.320% ± 3%
CCCP (10 µM) - Positive Control4.0 ± 0.545% ± 5%
This compound + Bafilomycin A11.2 ± 0.26% ± 1.5%

Data are represented as mean ± standard deviation. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a potent inducer of mitophagy. Bafilomycin A1 is an inhibitor of lysosomal acidification and autophagosome-lysosome fusion, used as a negative control.

Experimental Protocols

Protocol 1: Lentiviral Transduction of mt-Keima
  • Cell Culture: Plate target cells (e.g., HeLa, SH-SY5Y) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Lentiviral Transduction: Add the mt-Keima lentiviral particles to the cells at a multiplicity of infection (MOI) optimized for your cell line. Include polybrene (4-8 µg/mL) to enhance transduction efficiency.

  • Incubation: Incubate the cells for 24-48 hours.

  • Selection: Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) if the lentiviral vector contains a resistance gene.

  • Expansion: Expand the stable mt-Keima expressing cell line for subsequent experiments.

Protocol 2: Measurement of Mitophagy by Flow Cytometry
  • Cell Seeding: Seed the stable mt-Keima expressing cells into 12-well plates, aiming for 80-90% confluency at the time of treatment.[17]

  • Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1-20 µM). Include a vehicle control and a positive control such as CCCP (10 µM). A negative control with an autophagy inhibitor like Bafilomycin A1 (100 nM) is also recommended.[1]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6-24 hours).

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

    • Analyze the cells using a flow cytometer equipped with lasers for dual-wavelength excitation (e.g., 405 nm or 440 nm and 561 nm).

    • Collect fluorescence emission at around 620 nm.

    • Gate on the live, single-cell population.

    • Create a dot plot of the fluorescence intensity from the two different excitations.

    • Quantify the percentage of cells showing a high 561 nm/405 nm (or equivalent) ratio, which represents the mitophagic population.[1]

Protocol 3: Measurement of Mitophagy by Confocal Microscopy
  • Cell Seeding: Seed the stable mt-Keima expressing cells onto glass-bottom dishes or chamber slides suitable for microscopy.

  • Treatment: Treat the cells as described in Protocol 2.

  • Live-Cell Imaging:

    • During the last hour of treatment, place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire images using sequential excitation at ~440 nm and ~561 nm, with emission collected at ~620 nm.

    • In healthy cells, the signal from 440 nm excitation (pseudo-colored green) will be dominant in mitochondria.

    • In cells undergoing mitophagy, bright puncta with a strong signal from 561 nm excitation (pseudo-colored red) will appear, representing mitochondria within lysosomes.[1][7]

  • Image Analysis:

    • Create a ratiometric image by dividing the 561 nm channel by the 440 nm channel.

    • Quantify the area or intensity of the high-ratio (red) puncta per cell to determine the level of mitophagy.

Visualizations

ST539_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Autophagy Autophagic Machinery PINK1 PINK1 (accumulates on damaged mitochondria) Parkin Parkin (recruited) PINK1->Parkin recruits Ubiquitin Ubiquitin Chains Parkin->Ubiquitin adds Autophagosome Autophagosome Formation Ubiquitin->Autophagosome signals for USP30 USP30 USP30->Ubiquitin removes ST539 This compound ST539->USP30 inhibits Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome (Degradation) Autolysysome Autolysysome

Caption: this compound inhibits USP30, promoting mitophagy.

Mitophagy_Measurement_Workflow cluster_Preparation Cell Preparation cluster_Experiment Experiment cluster_Analysis Data Acquisition and Analysis A1 Transduce cells with mt-Keima lentivirus A2 Select and expand stable cell line A1->A2 B1 Seed mt-Keima cells A2->B1 B2 Treat with this compound, Vehicle, and Controls B1->B2 B3 Incubate for desired duration B2->B3 C1 Harvest cells (Flow Cytometry) or Image cells (Microscopy) B3->C1 C2 Acquire fluorescence at dual wavelengths (e.g., 440nm and 586nm) C1->C2 C3 Calculate ratiometric mitophagy index C2->C3

Caption: Experimental workflow for measuring mitophagy.

References

ST-539 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-539 is a potent and selective inhibitor of the deubiquitinase USP30, an enzyme localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to the induction of mitophagy, the selective degradation of damaged or superfluous mitochondria. This mechanism of action makes this compound a valuable research tool for studying mitochondrial homeostasis and its role in various pathologies, particularly neurodegenerative diseases.

These application notes provide detailed protocols for the preparation of this compound stock solutions, guidelines for proper storage, and a representative experimental workflow for its use in cell-based assays.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 529.66 g/mol
Formula C₃₀H₃₁N₃O₄S
CAS Number 1040754-67-3
IC₅₀ 0.37 µM for USP30
Table 2: Solubility of this compound
SolventConcentration
DMSO ≥ 10 mM
Table 3: Recommended Storage Conditions
FormatStorage TemperatureShelf Life
Solid Powder -20°C12 Months
4°C6 Months
In Solvent (DMSO) -80°C6 Months
-20°C1 Month

Signaling Pathway

This compound exerts its biological effects by intervening in the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation. USP30 counteracts this process by removing these ubiquitin chains. This compound inhibits USP30, thereby stabilizing the ubiquitination and promoting the recruitment of autophagy receptors, which leads to the engulfment of the mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome.

ST539_Signaling_Pathway This compound Signaling Pathway in Mitophagy cluster_Mitochondrion Mitochondrion (Outer Membrane) cluster_Cytosol Cytosol cluster_Autophagy Autophagy Machinery Mito_Proteins Mitochondrial Proteins Ub_Proteins Ubiquitinated Mitochondrial Proteins Mito_Proteins->Ub_Proteins Ub Ubiquitin pUb p-Ubiquitin Ub->pUb Parkin Parkin pUb->Parkin Recruits & Activates Autophagy_Receptors Autophagy Receptors (e.g., NDP52, OPTN) Ub_Proteins->Autophagy_Receptors Recruits PINK1 PINK1 PINK1->Ub Phosphorylates Parkin->Mito_Proteins Ubiquitinates USP30 USP30 USP30->Ub_Proteins Deubiquitinates (Inhibits Mitophagy) ST539 This compound ST539->USP30 Inhibits Autophagosome Autophagosome Autophagy_Receptors->Autophagosome Initiates Formation Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs Mitochondrion Lysosome Lysosome Lysosome->Mitophagosome Degradation Mitophagosome->Lysosome Fuses with Mitochondrial_Stress Mitochondrial Stress Mitochondrial_Stress->PINK1 Accumulation

Caption: this compound inhibits USP30, promoting mitophagy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Conduct all handling of the solid compound and concentrated stock solution in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Calculation: Determine the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Experimental Workflow for Assessing this compound Induced Mitophagy in a Cell-Based Assay

This protocol outlines a general workflow to evaluate the effect of this compound on mitophagy using fluorescence microscopy in a suitable cell line (e.g., HeLa cells stably expressing Parkin).

Materials:

  • Cultured cells (e.g., HeLa-Parkin)

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) to induce mitochondrial damage

  • Mitochondrial-targeted fluorescent reporter (e.g., mt-Keima)

  • Lysosomal inhibitor (optional, e.g., Bafilomycin A1)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Workflow Diagram:

Experimental_Workflow Experimental Workflow for this compound Mitophagy Assay A 1. Cell Seeding Seed cells on coverslips in a multi-well plate. B 2. Transfection/Induction Transfect with mt-Keima (if not a stable line). Allow cells to adhere and grow. A->B C 3. Treatment Treat cells with this compound or vehicle control. Co-treat with a mitochondrial uncoupler. B->C D 4. Incubation Incubate for a defined period (e.g., 4-24 hours). C->D E 5. Fixation & Staining Fix cells with PFA. Stain nuclei with DAPI. D->E F 6. Imaging Mount coverslips and acquire images using a fluorescence microscope. E->F G 7. Analysis Quantify the ratio of lysosomal (red) to mitochondrial (green) mt-Keima fluorescence. F->G

Caption: Workflow for this compound mitophagy assay.

Procedure:

  • Cell Seeding: Seed the chosen cell line onto sterile glass coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Reporter Transfection (if applicable): If not using a stable cell line, transfect the cells with a mitochondrial-targeted fluorescent reporter like mt-Keima according to the manufacturer's protocol. mt-Keima exhibits a pH-dependent fluorescence shift from green in the neutral pH of mitochondria to red in the acidic environment of lysosomes, allowing for the visualization of mitolysosomes.

  • Compound Treatment:

    • Prepare working solutions of this compound and the mitochondrial uncoupler in pre-warmed complete cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the different treatment conditions (e.g., Vehicle control, this compound alone, uncoupler alone, this compound + uncoupler).

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined duration (e.g., 4, 8, or 24 hours) to allow for the induction of mitophagy.

  • Cell Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Microscopy:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a fluorescence microscope with appropriate filter sets for DAPI, and the green and red forms of mt-Keima.

  • Image Analysis:

    • Quantify the extent of mitophagy by measuring the ratio of the red (lysosomal) to green (mitochondrial) fluorescence intensity of the mt-Keima signal per cell. An increase in the red/green ratio in the this compound treated cells compared to the control indicates an induction of mitophagy.

Application Notes and Protocols for ST-539 in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-539 is a potent and selective inhibitor of the deubiquitinase USP30, an enzyme localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1][2] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, facilitating the clearance of damaged mitochondria through the PINK1/Parkin-mediated mitophagy pathway.[2][3] This mechanism holds significant therapeutic potential for neurodegenerative diseases characterized by mitochondrial dysfunction and neuronal apoptosis.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in primary neuron cultures to investigate its neuroprotective effects.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of USP30 inhibition in primary neurons. While a direct study using this compound in primary neurons was not identified, data from a study using a structurally similar and potent USP30 inhibitor, MF094, is presented to provide a reference for expected outcomes.

Table 1: Dose-Dependent Effect of USP30 Inhibitor MF094 on Primary Neuron Viability after Hemoglobin (Hb) Stimulation [1]

MF094 Concentration (nM)Neuronal Viability (%)
045.3 ± 2.5
10052.1 ± 3.1
14058.7 ± 2.9
18064.5 ± 3.7
22061.3 ± 3.3
26059.8 ± 3.5

Data are presented as mean ± SD (n=4). Neurons were treated with various concentrations of MF094 for 24 hours following stimulation with hemoglobin to induce injury.

Table 2: Time-Dependent Effect of MF094 (180 nM) on Primary Neuron Viability after Hemoglobin (Hb) Stimulation [1]

Time (hours)Neuronal Viability (%)
0100.0 ± 0.0
685.2 ± 4.1
1271.5 ± 3.8
2464.5 ± 3.7
4855.9 ± 3.2
7248.7 ± 2.9

Data are presented as mean ± SD (n=6). Neurons were treated with 180 nM MF094 for the indicated durations following hemoglobin stimulation.

Table 3: Effect of MF094 on Mitochondrial Parameters in Primary Neurons after Hemoglobin (Hb) Stimulation [1]

Treatment GroupRelative ROS Levels (Fluorescence Intensity)Mitochondrial Membrane Potential (Fluorescence Intensity)
Control1.00 ± 0.051.00 ± 0.08
Hb-stimulated2.85 ± 0.150.42 ± 0.04
MF094-treated1.35 ± 0.110.85 ± 0.07

Data are presented as mean ± SD (n=3). Neurons were treated with 180 nM MF094 following hemoglobin stimulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in primary neuron cultures.

ST539_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Outer Mitochondrial Membrane USP30 USP30 MOM->USP30 Localization Proteins Mitochondrial Proteins Ub_Proteins Ubiquitinated Mitochondrial Proteins Proteins->Ub_Proteins Ubiquitination (E3 Ligases e.g., Parkin) Ub Ubiquitin Ub->Proteins Mitophagy Mitophagy Ub_Proteins->Mitophagy Induces ST539 This compound ST539->USP30 Inhibits USP30->Ub_Proteins Deubiquitinates Apoptosis Apoptosis Mitophagy->Apoptosis Inhibits Neuroprotection Neuroprotection Mitophagy->Neuroprotection Promotes

Caption: Mechanism of action of this compound in promoting neuroprotection.

Experimental_Workflow A 1. Primary Neuron Culture (e.g., from rodent hippocampus or cortex) B 2. Neuronal Injury Model (Optional) (e.g., 6-OHDA, glutamate, oligomeric Aβ) A->B C 3. This compound Treatment (Dose-response and time-course) B->C D 4. Endpoint Assays C->D E Neuronal Viability (MTT, LDH assay) F Apoptosis Assessment (TUNEL, Caspase-3 activity) G Mitochondrial Health (Mitochondrial membrane potential, ROS levels) H Mitophagy Analysis (Immunofluorescence for Parkin, LC3, TOM20)

References

Application Notes and Protocols for Ziftomenib (KO-539) Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziftomenib (B3325460) (formerly KO-539) is a potent, selective, and orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with KMT2A rearrangements or nucleophosmin (B1167650) 1 (NPM1) mutations. By disrupting the menin-KMT2A/MLL complex, ziftomenib leads to the downregulation of leukemogenic genes such as MEIS1, induces differentiation, and inhibits the proliferation of leukemia cells.[1] Preclinical studies have demonstrated its robust anti-leukemic activity in various in vivo models of AML.[2]

These application notes provide detailed protocols for the preparation and administration of ziftomenib for animal studies, based on available preclinical data for ziftomenib and its close structural analog, MI-3454.

Mechanism of Action

Ziftomenib targets the menin-KMT2A/MLL interaction, which is essential for the oncogenic activity of MLL fusion proteins and the aberrant gene expression in NPM1-mutated AML. The binding of menin to KMT2A/MLL is crucial for the recruitment of this complex to chromatin and the subsequent upregulation of target genes like HOXA9 and MEIS1, which drive leukemic proliferation and block differentiation. Ziftomenib competitively binds to the MLL binding pocket on menin, thereby disrupting the complex and reversing its oncogenic transcriptional program.

cluster_0 Normal Hematopoiesis cluster_1 KMT2A-r / NPM1-mut AML cluster_2 Treatment with Ziftomenib (KO-539) Menin_N Menin KMT2A_N KMT2A (MLL) Menin_N->KMT2A_N Interaction DNA_N DNA KMT2A_N->DNA_N Binds to Target Genes H3K4me3_N H3K4me3 KMT2A_N->H3K4me3_N Catalyzes Differentiation Normal Differentiation H3K4me3_N->Differentiation Promotes Menin_A Menin KMT2A_FP KMT2A Fusion Protein / mutant NPM1 complex Menin_A->KMT2A_FP Aberrant Interaction DNA_A DNA KMT2A_FP->DNA_A Binds to Oncogenic Targets HOXA9 HOXA9/MEIS1 Upregulation DNA_A->HOXA9 Leukemogenesis Leukemogenesis & Differentiation Block HOXA9->Leukemogenesis Ziftomenib Ziftomenib Menin_T Menin Ziftomenib->Menin_T Inhibits Interaction KMT2A_FP_T KMT2A Fusion Protein / mutant NPM1 complex Menin_T->KMT2A_FP_T Differentiation_T Differentiation KMT2A_FP_T->Differentiation_T Restores Apoptosis_T Apoptosis KMT2A_FP_T->Apoptosis_T Induces

Caption: Ziftomenib's Mechanism of Action. (Within 100 characters)

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of MI-3454 (a close analog of Ziftomenib) in Mice
ParameterValueUnitsAdministration RouteDose (mg/kg)Reference
T1/2 (Half-life)3.2hoursOral (p.o.)100[3][4]
Cmax (Max. Concentration)4698ng/mLOral (p.o.)100[3]
AUC (Area Under the Curve)32,631hng/mLOral (p.o.)100[4]
Oral Bioavailability~77%Oral (p.o.)100[4]
T1/2 (Half-life)2.4hoursIntravenous (i.v.)15[3]
CL (Clearance)2375mL/hourskgIntravenous (i.v.)15[3]
Vss (Volume of Distribution)5358mL/kgIntravenous (i.v.)15[3]
Table 2: In Vivo Efficacy Study Dosing Regimens for Menin Inhibitors
CompoundAnimal ModelDose (mg/kg)Dosing ScheduleAdministration RouteEfficacy EndpointReference
Ziftomenib (KO-539)NSG mice with patient-derived AML xenograft75Daily for 5 days (for 2 weeks)Oral (p.o.)Reduction in leukemia burden[2]
MI-3454MOLM13 xenograft mice100Twice daily (b.i.d.) for 19 daysOral (p.o.)Prolonged survival[3]
MI-3454MV-4-11 xenograft mice120Once or twice daily for 7 daysOral (p.o.)Blocked leukemia progression[3]

Experimental Protocols

Protocol 1: Formulation of Ziftomenib Analog (MI-3454) for Oral Administration in Mice

This protocol is based on the formulation described for the close structural analog of ziftomenib, MI-3454.[5]

Materials:

  • MI-3454 powder

  • (2-Hydroxypropyl)-β-cyclodextrin (HPβCD)

  • Cremophor® EL (or similar polyoxyethylated castor oil)

  • Sterile water for injection

  • Sterile conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile conical tube, prepare a 20% (v/v) solution of HPβCD in sterile water. For example, to make 10 mL of vehicle, add 2 mL of HPβCD to 8 mL of sterile water.

    • Add Cremophor® EL to the HPβCD solution to a final concentration of 5% (v/v). For 10 mL of final vehicle, add 0.5 mL of Cremophor® EL.

    • Mix thoroughly using a magnetic stirrer until the solution is clear.

  • Prepare the MI-3454 Formulation:

    • Calculate the required amount of MI-3454 powder based on the desired final concentration and volume. For a 10 mg/mL solution to dose at 100 mg/kg in a 20g mouse (0.2 mL volume), you would need 2 mg of MI-3454 per 0.2 mL of vehicle.

    • Weigh the appropriate amount of MI-3454 powder and add it to a sterile conical tube.

    • Add the prepared vehicle solution to the powder.

    • Vortex and/or sonicate the mixture until the compound is fully dissolved. The solution should be clear.

    • Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile tube.

  • Storage:

    • Store the formulation at 4°C for short-term use (up to one week). For longer-term storage, consult the manufacturer's stability data. It is recommended to prepare the formulation fresh.

start Start prepare_vehicle Prepare Vehicle (20% HPβCD, 5% Cremophor EL in water) start->prepare_vehicle dissolve Dissolve Powder in Vehicle (Vortex/Sonicate) prepare_vehicle->dissolve weigh_compound Weigh MI-3454 Powder weigh_compound->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at 4°C filter->store end End store->end

Caption: Oral Formulation Workflow. (Within 100 characters)
Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared ziftomenib or analog formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dosing volume.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

  • Dose Calculation:

    • Calculate the volume of the drug formulation to be administered based on the mouse's weight and the desired dose. For example, for a 100 mg/kg dose of a 10 mg/mL formulation in a 25g mouse, the volume would be: (100 mg/kg * 0.025 kg) / 10 mg/mL = 0.25 mL.

  • Administration:

    • Draw the calculated volume of the formulation into a syringe fitted with a gavage needle.

    • Gently introduce the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus.

    • The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

    • Once the needle is properly positioned in the esophagus, slowly dispense the liquid.

    • Withdraw the gavage needle smoothly.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or aspiration.

    • Ensure the animal has free access to food and water.

start Start weigh_mouse Weigh Mouse start->weigh_mouse calculate_dose Calculate Dose Volume weigh_mouse->calculate_dose restrain Restrain Mouse calculate_dose->restrain administer Administer via Oral Gavage restrain->administer monitor Monitor Animal administer->monitor end End monitor->end

Caption: Oral Gavage Workflow. (Within 100 characters)

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of ziftomenib (KO-539) in animal models. The information on its mechanism of action, formulation, and administration will aid researchers in designing and executing robust in vivo studies to further elucidate its therapeutic potential. Adherence to proper animal handling and experimental techniques is crucial for obtaining reliable and reproducible results. As more preclinical data for ziftomenib becomes available, these protocols may be further refined.

References

Application Note and Protocol: Detection of Mitophagy Induction by ST-539 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a process crucial for cellular homeostasis. Dysfunctional mitophagy is implicated in a variety of human diseases, including neurodegenerative disorders and cancer. The PINK1/Parkin pathway is a key signaling cascade that mediates mitophagy. ST-539 is a small molecule inhibitor of the deubiquitinating enzyme USP30. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, a critical step in the PINK1/Parkin-mediated mitophagy pathway, leading to the clearance of damaged mitochondria[1][2]. This application note provides a detailed protocol for inducing mitophagy in cultured cells using this compound and detecting the subsequent changes in key mitophagy marker proteins by Western blot.

Signaling Pathway of this compound-Induced Mitophagy

This compound enhances mitophagy by inhibiting the deubiquitinating enzyme USP30, which normally counteracts the ubiquitination of mitochondrial proteins mediated by Parkin. This inhibition tips the balance towards ubiquitination, facilitating the recruitment of autophagy receptors and the formation of the mitophagosome.

ST539_Mitophagy_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_lysosome Lysosome Mito Damaged Mitochondrion PINK1 PINK1 accumulation Mito->PINK1 Depolarization Parkin Parkin recruitment & activation PINK1->Parkin Ub Ubiquitination Mitophagy_Receptors Mitophagy Receptors (e.g., p62) Ub->Mitophagy_Receptors USP30 USP30 USP30->Ub Deubiquitination Parkin->Ub LC3 LC3 Mitophagy_Receptors->LC3 Mitophagosome Mitophagosome formation LC3->Mitophagosome ST539 This compound ST539->USP30 Inhibition Lysosome Lysosome Mitophagosome->Lysosome Fusion Mitophagy Mitophagic Degradation Lysosome->Mitophagy

Caption: this compound inhibits USP30, promoting PINK1/Parkin-mediated mitochondrial ubiquitination and subsequent mitophagy.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol for detecting mitophagy markers after this compound treatment.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound (e.g., 1 µM) or vehicle control B 2. Cell Lysis - Wash with ice-cold PBS - Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. Sample Preparation - Mix lysate with Laemmli buffer - Boil to denature proteins C->D E 5. SDS-PAGE - Separate proteins by size D->E F 6. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane E->F G 7. Immunoblotting - Block membrane - Incubate with primary antibodies (anti-PINK1, Parkin, LC3, p62) - Incubate with HRP-conjugated secondary antibodies F->G H 8. Detection and Analysis - Add chemiluminescent substrate - Image the blot - Quantify band intensities G->H

Caption: Workflow for Western blot analysis of mitophagy markers following this compound treatment.

Quantitative Data Summary

The following table summarizes the expected changes in key mitophagy marker proteins after this compound treatment, as detected by Western blot.

Protein MarkerExpected Change with this compound TreatmentRationale
PINK1 No significant change in total protein levelsPINK1 accumulates on the outer mitochondrial membrane upon mitochondrial depolarization, but total cellular levels may not change significantly.
Parkin No significant change in total protein levelsParkin is recruited from the cytosol to the mitochondria, but total cellular levels are expected to remain relatively constant.
LC3-II/LC3-I Ratio IncreaseThe conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. An increased LC3-II/LC3-I ratio indicates an induction of autophagy/mitophagy[3][4].
p62/SQSTM1 Decreasep62 is an autophagy receptor that is degraded along with the cargo in the lysosome. A decrease in p62 levels indicates efficient autophagic flux[4][5].
TOM20 DecreaseAs a mitochondrial outer membrane protein, TOM20 is degraded during mitophagy. Its reduction serves as an indicator of mitochondrial clearance[1][6].

Experimental Protocols

Materials and Reagents
  • Cell culture medium and supplements

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • This compound (or other USP30 inhibitor)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Recommended Primary Antibodies and Dilutions
Primary AntibodyHost SpeciesRecommended Dilution
Anti-PINK1Rabbit1:1000
Anti-ParkinMouse1:1000
Anti-LC3BRabbit1:1000
Anti-p62/SQSTM1Mouse1:1000
Anti-TOM20Rabbit1:1000
Anti-β-actin or GAPDH (Loading Control)Mouse or Rabbit1:5000

Note: Optimal antibody dilutions should be determined empirically for your specific experimental conditions.

Protocol

1. Cell Culture and Treatment

  • Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours). A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration.

2. Cell Lysis

  • Place the culture dishes on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method, following the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an appropriate volume of Laemmli sample buffer to each lysate (e.g., 4x Laemmli buffer to a final concentration of 1x).

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using a Western blot imaging system.

  • Quantify the band intensities using appropriate software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin or GAPDH).

References

Application Note: High-Throughput Analysis of Mitophagy Induction by ST-539 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial homeostasis, autophagy, and the development of therapeutics targeting these pathways.

Introduction

Mitophagy is a selective autophagic process that removes damaged or superfluous mitochondria, playing a critical role in cellular quality control.[1] Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's, cardiovascular diseases, and cancer.[2][3] The process is tightly regulated by several signaling pathways, with the PINK1/Parkin pathway being one of the most extensively studied.[4][5]

A key negative regulator of this pathway is the deubiquitinase USP30, which is localized to the outer mitochondrial membrane and counteracts Parkin-mediated ubiquitination, thereby suppressing the clearance of damaged mitochondria.[6][7] ST-539 is a pharmacological inhibitor of USP30. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, promoting the selective engulfment of mitochondria by autophagosomes and their subsequent degradation in lysosomes.[3][8] This action makes this compound a valuable tool for studying mitophagy and a potential therapeutic agent for diseases associated with mitochondrial dysfunction.

Flow cytometry offers a powerful platform for the quantitative, single-cell analysis of mitophagy.[2][9][10] Assays using fluorescent reporter proteins like mito-QC (a tandem mCherry-GFP tag) allow for the robust and high-throughput screening of compounds that modulate this process.[11][12] This application note provides a detailed protocol for analyzing the effect of this compound on mitophagy using the mito-QC reporter system and flow cytometry.

This compound Mechanism of Action

Under basal conditions, the kinase PINK1 is continuously imported into healthy mitochondria and degraded. However, upon mitochondrial damage (e.g., depolarization), PINK1 import is halted, leading to its accumulation on the outer mitochondrial membrane (OMM).[5][13] Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[1][14] Parkin then ubiquitinates various OMM proteins, creating ubiquitin chains that act as a signal for autophagy receptors (like p62 and Optineurin) to recognize the damaged mitochondrion and target it for degradation.[13][15]

USP30 antagonizes this process by removing these ubiquitin chains, thereby inhibiting mitophagy.[7][16] this compound specifically inhibits the deubiquitinating activity of USP30.[3][8] This inhibition leads to an accumulation of ubiquitin chains on the mitochondrial surface, enhancing the recognition and clearance of damaged mitochondria, and thus promoting mitophagic flux.[3][6] The activity of this compound is dependent on the presence of an active PINK1/Parkin pathway.[3]

cluster_Mito Mitochondrion cluster_Cyto Cytosol Mito_Membrane Outer Membrane PINK1 PINK1 Parkin Parkin (E3 Ligase) PINK1->Parkin Recruitment & Activation Ub Ubiquitin Chains Parkin->Ub Adds Autophagosome Autophagosome Formation Ub->Autophagosome Signal for Mitophagy USP30 USP30 (Deubiquitinase) USP30->Ub Removes Damage Mitochondrial Damage Damage->PINK1 ST539 This compound ST539->USP30 Inhibits

Caption: this compound inhibits USP30 to enhance PINK1/Parkin-mediated mitophagy.

Principle of the mito-QC Assay

The protocol utilizes cells stably expressing the mito-QC reporter. This reporter consists of a mitochondrial targeting sequence fused to a tandem mCherry-GFP construct.

  • Healthy Mitochondria : In the neutral pH environment (pH ~8.0) of the mitochondrial matrix, both GFP and mCherry fluoresce. These mitochondria appear yellow (a combination of green and red fluorescence).

  • Mitophagy : When a mitochondrion is targeted for degradation, it is engulfed by an autophagosome, which then fuses with a lysosome to form a mitolysosome.

  • Mitolysosomes : Inside the mitolysosome, the acidic environment (pH < 5.0) quenches the GFP signal, while the mCherry fluorescence remains stable. These mitolysosomes appear red.

By using flow cytometry, an increase in the population of cells with a high mCherry-to-GFP fluorescence ratio (mCherry+ / GFP-) serves as a quantitative measure of mitophagic flux.[11][12]

Experimental Protocol

This protocol is designed for adherent mammalian cells (e.g., HeLa or U2OS) stably expressing both Parkin and the mito-QC reporter.

Materials and Reagents
  • Cells : Parkin-expressing cells stably transfected with the mito-QC reporter construct.

  • Culture Medium : DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound : Stock solution in DMSO.

  • Positive Control : Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or a combination of Oligomycin and Antimycin A.

  • Vehicle Control : DMSO.

  • Reagents for Harvesting : PBS, Trypsin-EDTA.

  • Flow Cytometry Buffer : PBS with 2% FBS.

  • Viability Dye : A fixable viability dye (e.g., Zombie NIR™ or similar) to exclude dead cells.

Experimental Workflow Diagram

A 1. Seed Cells (e.g., 24-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat Cells - Vehicle (DMSO) - this compound - Positive Control (CCCP) B->C D 4. Incubate (e.g., 6-24 hours) C->D E 5. Harvest Cells (Trypsinization) D->E F 6. Wash with PBS E->F G 7. Stain with Viability Dye F->G H 8. Resuspend in FACS Buffer G->H I 9. Acquire on Flow Cytometer H->I J 10. Analyze Data (Gating & Quantification) I->J

Caption: Step-by-step workflow for the flow cytometry-based mitophagy assay.
Step-by-Step Procedure

  • Cell Seeding : Seed mito-QC expressing cells in a 24-well plate at a density that will result in 70-80% confluency at the time of harvesting. Incubate overnight.

  • Compound Treatment :

    • Prepare working solutions of this compound and a positive control (e.g., 10 µM CCCP) in pre-warmed culture medium.[11] Also prepare a vehicle control medium containing the same final concentration of DMSO as the this compound solution.

    • Aspirate the old medium from the cells and add the treatment media.

    • Incubate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

  • Cell Harvesting :

    • Collect the medium from each well, which may contain floating dead cells.[12]

    • Wash the adherent cells with 500 µL of PBS and collect the wash.[12]

    • Add 150 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.[11][12]

    • Neutralize the trypsin by adding 500 µL of complete culture medium.[11]

    • Transfer the cell suspension to the previously collected medium/PBS wash for each sample into a microcentrifuge tube or flow cytometry tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes.[11][12]

  • Viability Staining :

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 100 µL of PBS containing a fixable viability dye, following the manufacturer's instructions.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Wash the cells with 1 mL of Flow Cytometry Buffer and centrifuge at 500 x g for 5 minutes.

  • Sample Preparation for Acquisition :

    • Discard the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Buffer.

    • Filter the samples through a cell-strainer cap on a flow cytometry tube to obtain a single-cell suspension. Keep samples on ice until acquisition.

Flow Cytometry and Data Analysis
  • Instrument Setup : Use a flow cytometer equipped with blue (e.g., 488 nm) and yellow-green (e.g., 561 nm) lasers for exciting GFP and mCherry, respectively.

  • Gating Strategy : The analysis involves sequential gating to isolate the target population for mitophagy analysis.[17]

    • Gate 1 (Cells) : Use a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to exclude debris.

    • Gate 2 (Singlets) : Use an FSC-A vs. FSC-Height (FSC-H) plot to exclude doublets and cell aggregates.

    • Gate 3 (Live Cells) : Gate on the viability dye-negative population to exclude dead cells.

    • Gate 4 (Mitophagy Analysis) : On a bivariate plot of mCherry vs. GFP for the live, single-cell population, identify distinct populations. The gate for "Mitophagy-High" cells (mCherry+ / GFP-low) can be set based on the positive control (CCCP) and vehicle control samples.

cluster_Gating Gating Logic A Total Events B Gate 1: Cells (FSC vs SSC) A->B C Gate 2: Singlets (FSC-A vs FSC-H) B->C D Gate 3: Live Cells (Viability Dye-) C->D E Gate 4: Mitophagy-High (mCherry+ / GFP-) D->E F Result: % Mitophagic Cells E->F

Caption: Sequential gating strategy for quantifying mitophagy from flow cytometry data.

Data Presentation and Interpretation

The primary output is the percentage of live cells that are in the "Mitophagy-High" gate. Additionally, the mean fluorescence intensity (MFI) of the GFP signal can be used as a proxy for total mitochondrial mass.[11] A decrease in GFP MFI suggests a reduction in the overall mitochondrial content, consistent with enhanced degradation.

Table 1: Representative Quantitative Data for this compound Mitophagy Assay

Treatment GroupConcentrationIncubation Time (h)% Mitophagic Cells (Mean ± SD)Mitochondrial Mass (GFP MFI, Mean ± SD)
Vehicle Control 0.1% DMSO243.5 ± 0.845,100 ± 3,200
This compound 1 µM248.2 ± 1.141,500 ± 2,800
This compound 5 µM2415.6 ± 2.335,800 ± 2,500
This compound 10 µM2424.1 ± 3.529,700 ± 2,100
Positive Control 10 µM CCCP2435.4 ± 4.121,300 ± 1,900

Interpretation: A dose-dependent increase in the percentage of mitophagic cells following this compound treatment indicates successful induction of mitophagy. This should be accompanied by a corresponding decrease in mitochondrial mass (GFP MFI), confirming the degradation of mitochondria. The positive control (CCCP) should show a robust increase in mitophagy and a significant decrease in mitochondrial mass.[11]

References

Troubleshooting & Optimization

Troubleshooting ST-539 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of ST-539 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the deubiquitinase USP30, with an IC50 of 0.37 μM.[1][2] Its primary mechanism of action involves the inhibition of USP30, which in turn promotes the ubiquitination of mitochondrial proteins and induces mitophagy, the cellular process for clearing damaged mitochondria.[2] This regulation of mitochondrial homeostasis makes this compound a valuable research tool in the study of neurodegenerative diseases like Parkinson's disease.[3][4][5][6] this compound has been shown to modulate the AKT/mTOR signaling pathway.[7]

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are its general solubility properties?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1] A stock solution of at least 10 mM in DMSO can be prepared. It is crucial to use anhydrous DMSO as water content can affect the stability and solubility of the compound.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, it is advisable to make intermediate dilutions of the stock solution in DMSO before the final dilution into your aqueous buffer. The final concentration of DMSO in your experimental medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound for my experiments?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the inclusion of solubilizing agents such as cyclodextrins or surfactants.[8][9][10][11] The choice of method will depend on the specific requirements of your experiment. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with this compound.

Problem Potential Cause Troubleshooting Steps
This compound powder does not dissolve in DMSO. - Compound purity issues.- Low-quality or wet DMSO.- Concentration exceeds solubility limit.- Ensure you are using a high-purity grade of this compound.- Use fresh, anhydrous, high-purity DMSO.- Try gentle warming (37°C) and vortexing or sonication to aid dissolution.- Attempt to dissolve at a lower concentration.
Precipitation observed in DMSO stock solution upon storage. - Freeze-thaw cycles.- Absorption of water by DMSO.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Store aliquots at -20°C or -80°C in tightly sealed vials.- Before use, visually inspect the solution. If precipitate is present, gently warm and vortex to redissolve.
Precipitation occurs immediately upon dilution into aqueous buffer. - Poor aqueous solubility of this compound.- High final concentration of the compound.- Incompatible buffer components.- Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous buffer.- Reduce the final concentration of this compound in the assay.- Consider using a different buffer system or employing solubility enhancement techniques (see Experimental Protocols).
Precipitation occurs over time during the experiment. - Compound instability in the aqueous medium.- Temperature fluctuations.- Assess the stability of this compound in your experimental medium over the time course of your assay.- Maintain a constant temperature throughout the experiment.- Consider using a formulation with solubilizing agents to improve stability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 529.66 g/mol [1]
Molecular Formula C30H31N3O4S[1]
Appearance Solid[1]
Solubility in DMSO ≥ 10 mM[1]
Aqueous Solubility Not reported-
pKa Not reported-

Table 2: Overview of Solubility Enhancement Techniques for Hydrophobic Compounds

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Increasing the polarity of the solvent system with a water-miscible organic solvent.Simple and effective for moderate increases in solubility.The organic solvent may have biological effects.
pH Adjustment For ionizable compounds, altering the pH to favor the more soluble ionized form.Can significantly increase solubility for acidic or basic compounds.Requires knowledge of the compound's pKa; may not be suitable for all biological systems.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin (B1172386) cavity.Can significantly increase solubility and stability.Can be expensive; may have their own biological effects.
Surfactants Formation of micelles that encapsulate the hydrophobic compound.Effective at low concentrations.Can interfere with certain assays; potential for cell toxicity.
Particle Size Reduction Increasing the surface area of the solid compound to enhance dissolution rate.[10]Improves dissolution rate.[10]Does not increase equilibrium solubility.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO (high purity), sterile microcentrifuge tubes.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution. c. Vortex the solution vigorously for 1-2 minutes. d. If not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used. e. Visually inspect the solution to ensure it is clear and free of particulate matter. f. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Aqueous Solution Preparation using a Co-solvent (Ethanol)

  • Materials: 10 mM this compound in DMSO stock solution, Ethanol (B145695) (absolute), desired aqueous buffer.

  • Procedure: a. Prepare an intermediate stock solution of this compound by diluting the 10 mM DMSO stock 1:10 in absolute ethanol (e.g., 10 µL of 10 mM stock + 90 µL of ethanol to get a 1 mM solution). b. Vortex the intermediate stock solution. c. Perform serial dilutions of this intermediate stock in the desired aqueous buffer to reach the final working concentration. Ensure the final concentration of organic solvents (DMSO and ethanol) is below 0.5% (v/v). d. Always prepare a vehicle control containing the same final concentration of DMSO and ethanol as the test samples.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Materials: this compound powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer, magnetic stirrer.

  • Procedure: a. Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). b. Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. c. Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation. d. Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. e. Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV). f. Prepare a vehicle control with the same concentration of HP-β-CD in the aqueous buffer.

Mandatory Visualizations

Troubleshooting_Workflow_for_ST539_Solubility Troubleshooting Workflow for this compound Solubility Issues start Start: this compound Solubility Issue check_stock Is the DMSO stock solution clear? start->check_stock prepare_stock Prepare fresh 10 mM stock in anhydrous DMSO. Use warming/sonication if needed. check_stock->prepare_stock No check_dilution Does precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes prepare_stock->check_stock yes_stock Yes no_stock No no_dilution No, problem solved. check_dilution->no_dilution No troubleshoot_dilution Troubleshoot Dilution check_dilution->troubleshoot_dilution Yes yes_dilution Yes serial_dilute Perform serial dilutions in DMSO first. troubleshoot_dilution->serial_dilute lower_conc Lower the final concentration of this compound. troubleshoot_dilution->lower_conc solubility_enhancement Use solubility enhancement techniques. troubleshoot_dilution->solubility_enhancement

A flowchart for troubleshooting this compound solubility issues.

Experimental_Workflow_for_Solubility_Enhancement Experimental Workflow for Solubility Enhancement start Start: Poor Aqueous Solubility of this compound tier1 Tier 1: Simple Methods start->tier1 cosolvent Co-solvent Method (e.g., Ethanol, PEG400) tier1->cosolvent ph_adjustment pH Adjustment (if pKa is known/determined) tier1->ph_adjustment evaluation Evaluate Solubility and Stability cosolvent->evaluation ph_adjustment->evaluation tier2 Tier 2: Formulation Approaches cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) tier2->cyclodextrin surfactant Surfactant Micelles (e.g., Tween 80, Cremophor EL) tier2->surfactant hplc HPLC-UV for concentration determination cyclodextrin->hplc surfactant->hplc evaluation->tier2 If solubility is still insufficient visual Visual inspection for precipitation hplc->visual

A workflow for enhancing the aqueous solubility of this compound.

ST539_Signaling_Pathway Simplified Signaling Pathway of this compound cluster_mitophagy Mitophagy Regulation cluster_akt_mtor Downstream Signaling ST539 This compound USP30 USP30 ST539->USP30 inhibits Mito_Ub Mitochondrial Protein Ubiquitination USP30->Mito_Ub removes ubiquitin AKT_mTOR AKT/mTOR Pathway USP30->AKT_mTOR regulates Mitophagy Mitophagy Mito_Ub->Mitophagy promotes Cell_Health Improved Neuronal Cell Health Mitophagy->Cell_Health

The inhibitory effect of this compound on USP30 and its downstream pathways.

References

Technical Support Center: ST-539 Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing dose-response assays for ST-539, a selective inhibitor of the deubiquitinase USP30. This compound is a potent inducer of mitophagy and is under investigation for its therapeutic potential in neurodegenerative diseases.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of USP30, a deubiquitinase enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, which flags damaged mitochondria for removal through a cellular process called mitophagy.[1] This regulation of mitochondrial homeostasis is crucial for cell health.

Q2: What is the reported IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound against USP30 is approximately 0.37 µM.[1][2][3] This value can serve as a central reference point when designing your dose-response experiments.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO, with a stock concentration of 10 mM being common.[3] For storage, the solid powder should be kept at -20°C for long-term stability (up to 12 months). In solvent, it should be stored at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

Q4: What concentration range should I test in my initial dose-response assay?

A4: A good starting point is to test a wide range of concentrations centered around the known IC50. A 10-point, 3-fold serial dilution starting from 10 µM or 30 µM down to the low nanomolar range is recommended. This broad range will help capture the full dose-response curve, including the top and bottom plateaus.

Q5: What are the appropriate controls for an this compound dose-response experiment?

A5: Your experiment should include the following controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) used in the highest this compound dose. This controls for any solvent-induced effects.

  • Untreated Control: Cells that are not treated with either this compound or vehicle.

  • Positive Control (for assay): A known inducer of your chosen endpoint (e.g., a known cytotoxic agent like staurosporine (B1682477) for a cell death assay) to ensure the assay is working correctly.

Troubleshooting Guide

Q1: My dose-response curve is flat, showing no effect of this compound. What went wrong?

A1: There are several potential reasons for a flat curve:

  • Incorrect Concentration: Verify your stock concentration and serial dilutions. An error in calculation can shift the effective concentration range completely out of the active window.

  • Assay Endpoint: The chosen assay may not be suitable for detecting the effects of USP30 inhibition in your specific cell model. This compound's primary role is inducing mitophagy. A simple cell viability assay might not show an effect unless the cells are under mitochondrial stress. Consider assays that measure mitochondrial function, mitophagy (e.g., mt-Keima), or apoptosis in relevant cell lines.

  • Incubation Time: The treatment duration may be too short. Mitophagy is a process that takes time. Consider extending the incubation period from 24 hours to 48 or 72 hours.

  • Cell Line Sensitivity: The cell line you are using may not be sensitive to USP30 inhibition or may have low levels of PINK1/Parkin, which are often required for this compound's activity.[3]

Q2: I'm seeing high variability between my technical replicates. How can I improve this?

A2: High variability can obscure real biological effects. To reduce it:

  • Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution is a common source of variability. Check for cell clumping.

  • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting. For multi-well plates, be mindful of evaporation from edge wells; consider leaving the outer wells empty or filling them with sterile PBS.

  • Compound Mixing: Ensure the compound is thoroughly mixed in the media of each well after addition.

  • Assay Protocol: Follow the assay manufacturer's protocol precisely, paying close attention to incubation times and reagent addition steps.

Q3: The IC50 value I calculated is significantly different from the published 0.37 µM. Why?

A3: Discrepancies between experimental and published IC50 values are common and can be due to:

  • Assay Type: The published IC50 of 0.37 µM is likely from a biochemical assay directly measuring USP30 enzymatic activity. A cell-based assay measures a downstream physiological outcome (like cell viability or mitophagy), and the resulting EC50 or GI50 will be different and dependent on the cell's biology.

  • Experimental Conditions: Cell type, cell density, media formulation, serum percentage, and incubation time all heavily influence a compound's apparent potency.[4][5]

  • Data Analysis: The curve-fitting model used can affect the calculated IC50. Ensure you have enough data points on the sigmoidal part of the curve for an accurate fit.

Data Presentation
This compound Inhibitory Activity
TargetMeasurementValueReference
USP30IC500.37 µM[1][3]
USP1InhibitionNo inhibition at 10 µM[3]
USP8InhibitionNo inhibition at 10 µM[3]
USP9InhibitionNo inhibition at 10 µM[3]
Experimental Protocols
Protocol: Cell Viability Dose-Response Assay Using a Luminescent Readout

This protocol describes a general method for determining the effect of this compound on the viability of a chosen cell line using a reagent like CellTiter-Glo®.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound powder

  • DMSO (cell culture grade)

  • White, flat-bottom 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically to ensure cells are not confluent at the end of the assay.

    • Dispense 90 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach (for adherent lines) and recover.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock to create a range of concentrations. For a 10-point, 3-fold dilution starting at 10 µM final concentration, you will need to prepare 100 µM working solutions (10X final concentration).

    • Add 10 µL of the 10X compound working solutions to the appropriate wells. For vehicle control wells, add 10 µL of media containing the same final DMSO concentration as the highest this compound dose.

    • Gently mix the plate on a plate shaker for 1 minute.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (wells with media only) from all experimental wells.

    • Normalize the data by setting the average vehicle control signal to 100% viability.

    • Plot the normalized viability (%) against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50/EC50 value.

Visualizations

ST539_Pathway cluster_mito Mitochondrial Outer Membrane USP30 USP30 Ub_Protein Ub-Mito Protein Mito_Protein Mito Protein Ub_Protein->Mito_Protein Deubiquitination Mitophagy Mitophagy (Degradation) Ub_Protein->Mitophagy Promotes ST539 This compound ST539->USP30 Inhibits Ubiquitin Ubiquitin Ubiquitin->Mito_Protein Ubiquitination

Caption: Mechanism of action for this compound in promoting mitophagy.

Dose_Response_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 18-24h seed->incubate1 add_compound Add 10µL of compound or vehicle to wells incubate1->add_compound prep_compound Prepare this compound serial dilutions (10X) prep_compound->add_compound incubate2 Incubate 48-72h add_compound->incubate2 readout Perform assay (e.g., CellTiter-Glo) incubate2->readout analyze Analyze data: Normalize & fit curve readout->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for an this compound dose-response assay.

Troubleshooting_Tree start Problem: Unexpected Results flat_curve Is the dose-response curve flat? start->flat_curve high_var Is there high variability? start->high_var ic50_mismatch Is the IC50 value very different? start->ic50_mismatch check_conc Verify stock concentration and dilutions. flat_curve->check_conc Yes check_assay Is the assay endpoint appropriate for mitophagy? check_conc->check_assay check_time Increase incubation time (48-72h). check_assay->check_time check_seeding Ensure uniform cell seeding. high_var->check_seeding Yes check_pipetting Review pipetting technique & evaporation. check_seeding->check_pipetting check_assay_type Compare cell-based EC50 vs. biochemical IC50. ic50_mismatch->check_assay_type Yes check_conditions Review cell line, media, and assay duration. check_assay_type->check_conditions

Caption: Troubleshooting decision tree for common assay issues.

References

How to minimize ST-539 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize and understand the cytotoxic effects of ST-539 in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high cytotoxicity with this compound in my cell culture?

A1: this compound is a specific inhibitor of the mitochondrial deubiquitinase USP30.[1][2] Its primary mechanism involves the promotion of Parkin-mediated mitophagy and the induction of apoptosis.[1] This pro-apoptotic effect is often mediated by the suppression of the pro-survival AKT/mTOR signaling pathway.[1][2] Therefore, a certain level of cytotoxicity is an expected on-target effect, especially in sensitive cell lines or at higher concentrations. The observed toxicity is highly dependent on the dose, duration of exposure, and the specific cell line being used. In some cancer cell lines, this compound's cytotoxic effects are intentionally leveraged and can be synergistic with other anti-cancer compounds.[1]

Q2: How can I determine the optimal, non-toxic working concentration of this compound?

A2: The most effective method is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and to identify a concentration range that achieves the desired biological effect without inducing widespread cell death. A cell viability assay, such as the MTT or CCK-8 assay, is recommended.

Table 1: Example Data Structure for this compound Dose-Response Experiment

This compound Concentration (µM) Cell Viability (%) Standard Deviation
0 (Vehicle Control) 100 ± 4.5
0.1 98.2 ± 5.1
1 95.6 ± 4.8
5 82.1 ± 6.2
10 65.4 ± 5.5
25 48.9 ± 4.9
50 23.7 ± 3.8

| 100 | 8.1 | ± 2.1 |

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol allows for the colorimetric measurement of cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or a vehicle control (e.g., 0.1% DMSO).[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Troubleshooting Guide

Q3: What are the first steps to troubleshoot unexpected cytotoxicity?

A3: If you observe higher-than-expected cytotoxicity, follow this systematic troubleshooting workflow.

G start High Cytotoxicity Observed check_conc 1. Verify this compound Concentration - Check stock solution - Recalculate dilutions start->check_conc check_culture 2. Assess Cell Health - Check for contamination - Use low passage number - Ensure optimal confluency check_conc->check_culture dose_response 3. Perform Dose-Response Curve (See Protocol 1) check_culture->dose_response is_expected Is cytotoxicity dose-dependent? dose_response->is_expected investigate_apoptosis 4. Investigate Apoptosis - Western blot for cleaved Caspase-3 - Annexin V / PI staining is_expected->investigate_apoptosis  Yes end_off_target Result: Potential off-target effect or experimental artifact. Re-evaluate protocol. is_expected->end_off_target No   end_on_target Result: Likely on-target apoptotic effect. Consider lowering concentration. investigate_apoptosis->end_on_target

A workflow for troubleshooting unexpected this compound cytotoxicity.
Q4: How can I confirm if the observed cytotoxicity is due to apoptosis?

A4: The most definitive way to confirm apoptosis is to measure the activation of key apoptotic markers. A Western blot for cleaved Caspase-3 and its substrate, PARP, is a standard method.[1][4] Caspase-3 is a critical executioner caspase, and its cleavage from an inactive zymogen into active fragments is a hallmark of apoptosis.[4][5]

Protocol 2: Western Blot for Cleaved Caspase-3 Detection

Materials:

  • Cell culture plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]

  • Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.[3]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[3]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved Caspase-3 (e.g., Asp175) overnight at 4°C.[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply a chemiluminescent substrate and visualize the bands using an imaging system. An increase in the band corresponding to cleaved Caspase-3 (approx. 17/19 kDa) indicates apoptosis.

Q5: What is the signaling pathway from this compound to apoptosis?

A5: this compound triggers the intrinsic pathway of apoptosis. By inhibiting USP30, it enhances mitochondrial stress and suppresses the AKT survival pathway, leading to the activation of the caspase cascade.[1][2]

G cluster_0 cluster_1 ST539 This compound USP30 USP30 ST539->USP30 AKT AKT/mTOR Pathway USP30->AKT Inhibits Suppression Mito Mitochondrion USP30->Mito Mitophagy Inhibition Survival Cell Survival AKT->Survival AKT->Mito Inhibits Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

This compound inhibits USP30, leading to apoptosis via caspase activation.
Q6: Can I experimentally inhibit this compound-induced apoptosis?

A6: Yes, for mechanistic studies, you can use caspase inhibitors to block the apoptotic pathway and confirm if the observed cell death is caspase-dependent. The most common is a pan-caspase inhibitor, which blocks the activity of multiple caspases.

Table 2: Common Caspase Inhibitors for In Vitro Use

Inhibitor Target(s) Typical Working Concentration Notes
Z-VAD-FMK Pan-caspase 20-50 µM Irreversible inhibitor, widely used to block apoptosis.[6][7]
Ac-DEVD-CHO Caspase-3 / -7 10-20 µM Reversible inhibitor, more specific for executioner caspases.[8]

| Z-LEHD-FMK | Caspase-9 | 20-50 µM | Irreversible inhibitor for the initiator caspase of the intrinsic pathway. |

References

ST-539 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and experimental use of ST-539, a potent and selective inhibitor of the deubiquitinase USP30.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30). Its primary mechanism of action is the inhibition of USP30's deubiquitinase activity, which leads to an increase in the ubiquitination of mitochondrial proteins. This, in turn, promotes the selective removal of damaged or dysfunctional mitochondria through a process called mitophagy.

Q2: What are the key signaling pathways affected by this compound?

A2: this compound primarily impacts the PINK1/Parkin pathway of mitophagy. By inhibiting USP30, this compound enhances the effects of Parkin-mediated ubiquitination of mitochondrial outer membrane proteins, a critical step in initiating mitophagy. Additionally, this compound has been shown to influence the AKT/mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and survival.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound. Please refer to the table below for recommended conditions.

Data Presentation

Table 1: Physicochemical and Potency Data for this compound
PropertyValueReference
Target USP30[1][2]
IC₅₀ 0.37 µM[1][3]
Molecular Formula C₂₇H₂₈N₄O₅SN/A
Molecular Weight 520.60 g/mol N/A
CAS Number 1040754-67-3[1]
Table 2: Recommended Storage Conditions for this compound
FormulationStorage TemperatureRecommended DurationSpecial Considerations
Solid Powder -20°C12 MonthsProtect from light and moisture.
4°C6 MonthsFor short-term storage.
In Solvent (e.g., DMSO) -80°C6 MonthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 MonthFor short-term storage.

Note: Specific stability data for this compound under various experimental conditions (e.g., different pH, temperatures, and light exposure) and information on its degradation products are not extensively available in the public domain. It is highly recommended to contact the supplier for a detailed technical data sheet and certificate of analysis for this information. The stability of related N-cyano pyrrolidine (B122466) compounds can be influenced by pH and temperature, with a potential for hydrolysis under strongly acidic or basic conditions.

Troubleshooting Guides

General Troubleshooting for this compound Experiments

Q: I am not observing the expected induction of mitophagy after treating my cells with this compound. What could be the issue?

A: Several factors could contribute to this. Consider the following troubleshooting steps:

  • Cell Line and Parkin Expression: The canonical PINK1/Parkin pathway, which this compound modulates, requires the expression of both PINK1 and Parkin. Ensure that your cell line expresses sufficient levels of endogenous Parkin, or use a cell line engineered to overexpress Parkin (e.g., HeLa-Parkin).

  • Compound Integrity: Verify that the this compound has been stored correctly and that the stock solution is not expired. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a new aliquot if in doubt.

  • Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Concentrations typically range from 1 µM to 10 µM.

  • Mitochondrial Depolarization: The effect of this compound on mitophagy is often observed in conjunction with a mitochondrial stressor that induces depolarization (e.g., CCCP or a combination of Antimycin A and Oligomycin). Ensure that your mitochondrial stressor is active and used at an appropriate concentration.

  • Assay Sensitivity: The method used to detect mitophagy is critical. Fluorescence-based assays using reporters like mt-Keima are generally more sensitive than western blotting for mitochondrial proteins. If using western blotting, ensure your antibodies are validated and that you are loading sufficient protein.

Q: I am observing significant cytotoxicity in my cells after treatment with this compound. How can I mitigate this?

A: While this compound is reported to have minimal mitochondrial toxicity, off-target effects or excessive pathway modulation can lead to cell death.

  • Reduce Concentration: High concentrations of this compound may induce excessive mitophagy or other cellular stresses, leading to apoptosis. Try lowering the concentration used in your experiments.

  • Shorten Incubation Time: Prolonged exposure to the inhibitor might be toxic. Reduce the duration of the treatment.

  • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity. Include a vehicle-only control at the same final concentration.

  • Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells may be more susceptible to drug-induced toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Cell-Based Mitophagy Assay using this compound and a Mitochondrial Stressor

This protocol provides a general workflow for inducing and assessing mitophagy in a cell line expressing Parkin.

  • Materials:

    • HeLa cells stably expressing YFP-Parkin (or another suitable cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (10 mM in DMSO)

    • Mitochondrial uncoupler stock solution (e.g., 10 mM CCCP in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Lysis buffer for western blotting

    • Primary antibodies (e.g., anti-TOM20, anti-VDAC1, anti-LC3B, anti-p62)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Treatment:

      • Prepare working solutions of this compound and the mitochondrial uncoupler in pre-warmed complete medium.

      • Aspirate the old medium from the cells and add the treatment media. Include the following controls:

        • Vehicle control (DMSO)

        • This compound alone

        • Mitochondrial uncoupler alone

        • This compound + Mitochondrial uncoupler

    • Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours).

    • Cell Lysis:

      • Wash the cells once with ice-cold PBS.

      • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Centrifuge at high speed at 4°C to pellet cell debris.

      • Collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Western Blotting:

      • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

      • Load equal amounts of protein per lane on an SDS-PAGE gel.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with primary antibodies overnight at 4°C. A decrease in mitochondrial proteins like TOM20 or VDAC1, and changes in autophagy markers like the LC3-I to LC3-II conversion and p62 degradation, are indicative of mitophagy.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using a chemiluminescence substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mito_Proteins Mitochondrial Proteins Ub_Mito_Proteins Ubiquitinated Mitochondrial Proteins Autophagosome Autophagosome Ub_Mito_Proteins->Autophagosome recruits USP30 USP30 USP30->Ub_Mito_Proteins deubiquitinates PINK1 PINK1 Parkin Parkin PINK1->Parkin recruits & activates Parkin->Mito_Proteins ubiquitinates Lysosome Lysosome Autophagosome->Lysosome fuses with ST539 This compound ST539->USP30 inhibits Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1 stabilizes

Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.

AKT_mTOR_Pathway cluster_Upstream Upstream Signaling cluster_Core_Pathway Core Pathway cluster_Downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK activate PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes ST539 This compound USP30 USP30 ST539->USP30 USP30->AKT sustains activity

Caption: this compound's inhibition of USP30 can downregulate AKT/mTOR signaling.

References

Technical Support Center: Controlling for ST-539 Off-Target Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the off-target activity of ST-539, a selective inhibitor of the deubiquitinase USP30.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of USP30, a deubiquitinase enzyme located on the outer mitochondrial membrane.[1][2] Its primary function is to remove ubiquitin chains from mitochondrial proteins, thereby suppressing mitophagy.[1] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to the induction of mitophagy.[1] It has an in vitro IC50 (half-maximal inhibitory concentration) of 0.37 μM for USP30.[1][2]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, USP30.[3] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translatability to in vivo models.[3] Therefore, understanding and controlling for off-target effects is crucial for obtaining reliable and reproducible data.

Q3: Is this compound a selective inhibitor?

A3: this compound has been shown to be a selective inhibitor for USP30. In one study, it did not inhibit other deubiquitinating enzymes such as USP1, USP8, and USP9 at a concentration of 10 μM.[2] However, comprehensive profiling against a broader panel of proteins is often necessary to fully characterize its selectivity.

Q4: How can I minimize the potential for this compound off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired biological response.[4] Additionally, employing a multi-pronged approach that includes the use of appropriate controls and validation experiments is essential.[3]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results after this compound treatment.

This could be due to off-target effects, cell-line specific responses, or experimental variability.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Determine the minimal effective concentration by performing a dose-response experiment.

    • Use a Negative Control: Include a structurally similar but inactive analog of this compound if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]

    • Validate with a Secondary Compound: Use another known USP30 inhibitor with a different chemical structure to see if it recapitulates the phenotype.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate USP30 expression.[3][5] If the phenotype observed with this compound is absent in the USP30 knockdown/knockout cells, it is likely an on-target effect.[3]

Issue 2: Observed cellular toxicity at effective concentrations of this compound.

Toxicity may arise from on-target effects (e.g., excessive mitophagy) or off-target interactions.

  • Troubleshooting Steps:

    • Assess Mitochondrial Health: Measure mitochondrial membrane potential, reactive oxygen species (ROS) production, and ATP levels to determine if the toxicity is related to mitochondrial dysfunction.

    • Perform Cell Viability Assays: Use multiple viability assays (e.g., MTS, CellTiter-Glo) to confirm the toxic effect.

    • Conduct Broad-Panel Off-Target Screening: If toxicity is suspected to be off-target, consider performing a broad-panel screen (e.g., kinome scan, safety pharmacology panel) to identify potential off-target binders.[3][6]

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table illustrates how to present selectivity data for this compound. Actual values would be determined experimentally.

TargetIC50 (µM)Fold Selectivity (vs. USP30)
USP30 (On-Target) 0.37 1
USP1 (Off-Target)> 10> 27
USP8 (Off-Target)> 10> 27
USP9 (Off-Target)> 10> 27
Hypothetical Kinase 15.214
Hypothetical GPCR 28.924

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This method assesses whether this compound binds to USP30 in intact cells.[3]

  • Cell Treatment: Treat one population of cells with this compound at the desired concentration and another with a vehicle control.

  • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble USP30 at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the thermal stability of USP30 in the this compound-treated cells compared to the control indicates target engagement.

Protocol 2: Kinase Profiling to Identify Off-Targets

This protocol is used to determine the inhibitory activity of this compound against a broad panel of kinases.[3]

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Signal Detection: Add a detection reagent that measures kinase activity (e.g., based on ATP consumption or substrate phosphorylation).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Mandatory Visualizations

cluster_0 This compound Signaling Pathway ST539 This compound USP30 USP30 ST539->USP30 Inhibits Mito_Ub Mitochondrial Protein Ubiquitination USP30->Mito_Ub Removes Ub (Inhibits) Mitophagy Mitophagy Mito_Ub->Mitophagy Promotes

Caption: this compound inhibits USP30, leading to increased mitochondrial protein ubiquitination and subsequent mitophagy.

cluster_1 Off-Target Identification Workflow Phenotype Unexpected Phenotype Dose_Response Dose-Response Curve Phenotype->Dose_Response Negative_Control Inactive Analog Control Phenotype->Negative_Control Genetic_Validation siRNA/CRISPR Validation Phenotype->Genetic_Validation Broad_Screen Broad-Panel Screening Phenotype->Broad_Screen Target_Engagement CETSA Genetic_Validation->Target_Engagement Off_Target_ID Off-Target Identified Broad_Screen->Off_Target_ID

Caption: A workflow for troubleshooting and identifying potential off-target effects of this compound.

cluster_2 Troubleshooting Logic Start Start: Unexpected Result Check_Conc Is concentration optimized? Start->Check_Conc Check_Conc->Start No, optimize Use_Controls Are proper controls used? Check_Conc->Use_Controls Yes On_Target Likely On-Target Use_Controls->On_Target Yes Off_Target Suspect Off-Target Use_Controls->Off_Target No, implement Investigate Investigate Further: - Genetic Validation - Profiling Screen Off_Target->Investigate

Caption: A logical diagram for troubleshooting unexpected experimental outcomes with this compound.

References

Best practices for long-term ST-539 treatment of cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-539. This resource provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term treatment of cells with this compound, a potent and selective USP30 inhibitor and mitophagy inducer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Deubiquitinase (DUB) Ubiquitin Specific Peptidase 30 (USP30), with a reported IC50 of 0.37 μM.[1][2][3] Its primary mechanism involves preventing the removal of ubiquitin chains from mitochondrial surface proteins. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated proteins on the mitochondrial outer membrane. This enhances the PINK1/Parkin-mediated signaling pathway, leading to the selective engulfment of damaged or superfluous mitochondria by autophagosomes, a process known as mitophagy.[2][3] This regulation of mitochondrial homeostasis makes it a valuable tool for research in areas such as neurodegenerative diseases.[2][3]

Q2: How does this compound selectivity compare to other deubiquitinases?

A2: this compound exhibits high selectivity for USP30. Studies have shown that it does not significantly inhibit other Ubiquitin Specific Peptidases like USP1, USP8, and USP9, even at concentrations up to 10 μM.[1]

Q3: How should I properly store and handle this compound?

A3: Proper storage is critical to maintain the stability and activity of this compound. Follow these guidelines based on the compound's form:

FormStorage TemperatureDuration
Solid Powder -20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO) -80°C6 Months
-20°C6 Months
Data sourced from Probechem.[1]

For use in cell culture, prepare a concentrated stock solution in a suitable solvent like DMSO (e.g., 10 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q4: What is the recommended starting concentration for cell treatment?

A4: The optimal concentration is highly dependent on the cell line and the duration of the experiment. Based on its IC50 of 0.37 µM, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 0.1 µM to 10 µM. This will allow you to determine the lowest effective concentration that induces the desired biological effect (e.g., mitophagy) without causing significant cytotoxicity. Refer to Protocol 2: Determining Optimal Concentration for a detailed methodology.

Signaling Pathway and Workflow Diagrams

ST539_Pathway cluster_mito Mitochondrial Outer Membrane cluster_cyto Cytosol Mito Mitochondrial Proteins Mitophagy Mitophagy Mito->Mitophagy Marked for Degradation USP30 USP30 Ub Ubiquitin Chains USP30->Ub Removes Ub->Mito Tags ST539 This compound ST539->USP30 Inhibits Parkin PINK1/Parkin Pathway Parkin->Ub Adds Long_Term_Treatment_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Long-Term Treatment cluster_analysis Phase 3: Analysis A Thaw & Culture Cells (to optimal confluency) C Seed Cells for Experiment (e.g., 6-well plates) A->C B Prepare this compound Stock (10 mM in DMSO) D Day 0: Start Treatment (Add this compound & Vehicle Control) C->D E Perform Media Change (Replenish with fresh this compound/Vehicle) D->E Every 2-3 days F Monitor Cell Health (Microscopy for morphology, viability) E->F G Continue Treatment Cycle F->G G->E Repeat for desired duration H Harvest Cells (Lysis, Fixation, etc.) G->H End of Experiment I Perform Downstream Assays (Western Blot, Flow Cytometry, Immunofluorescence) H->I Troubleshooting_Guide Start Experiment Start: Unexpected Results Problem1 Problem: No or Low Biological Effect Start->Problem1 Check Efficacy Problem2 Problem: High Cell Cytotoxicity Start->Problem2 Check Viability Problem3 Problem: Inconsistent Results Start->Problem3 Check Reproducibility Sol1a Solution: - Increase this compound concentration - Verify compound activity (fresh stock) - Confirm cell line expresses pathway  components (e.g., Parkin) Problem1->Sol1a Cause: Concentration too low or cell line not responsive Sol1b Solution: - Check storage conditions (-80°C) - Use fresh aliquots - Check media for inactivating components Problem1->Sol1b Cause: Compound degradation Sol2a Solution: - Lower this compound concentration - Perform dose-response (Protocol 2) - Ensure final DMSO is <0.1% Problem2->Sol2a Cause: Concentration too high or high DMSO concentration Sol3a Solution: - Standardize cell passage number - Control seeding density carefully - Ensure consistent treatment duration  and media change schedule Problem3->Sol3a Cause: Experimental variability

References

Mitigating confounding factors in ST-539 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ST-539

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate confounding factors and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable, allosteric inhibitor of SHP2 (PTPN11), a non-receptor protein tyrosine phosphatase. By binding to a specific allosteric pocket, this compound stabilizes SHP2 in an auto-inhibited conformation. This prevents its interaction with upstream signaling partners and subsequent activation of the RAS-MAPK pathway, which is critical for the proliferation and survival of many cancer cells.

Caption: Mechanism of this compound in the SHP2-RAS-MAPK signaling pathway.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is readily soluble in DMSO (Dimethyl sulfoxide) for in vitro use. For in vivo studies, consult the specific formulation guide provided with the compound. Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon initial preparation.

Q3: Does this compound have off-target effects?

A3: this compound has been designed for high selectivity against SHP2. However, as with any kinase inhibitor, high concentrations (>10 µM) may lead to off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration range that elicits the desired on-target effect without significant off-target activity. Always include appropriate negative and positive controls in your experimental design.

Troubleshooting Guide: In Vitro Assays

Q4: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A4: Variability in IC50 values is a common issue that can stem from several factors. Refer to the table below for common causes and recommended solutions.

Potential Cause Explanation Recommended Solution
Cell Density Confluency at the time of treatment can significantly alter cell sensitivity. Over-confluent or under-confluent cultures will respond differently.Standardize cell seeding density and ensure consistent confluency (e.g., 60-70%) at the start of each experiment.
Serum Concentration Growth factors in fetal bovine serum (FBS) can activate the MAPK pathway, potentially antagonizing the inhibitory effect of this compound.Use a consistent and documented FBS percentage. Consider serum-starving cells for a short period before treatment for mechanistic studies.
Compound Solubility This compound may precipitate out of solution if the final DMSO concentration is too high or if it's added to aqueous media too quickly.Ensure the final DMSO concentration in your culture media does not exceed 0.1%. Vortex the compound in media thoroughly before adding to cells.
Assay Incubation Time The duration of the viability assay (e.g., 48h vs. 72h) can yield different IC50 values.Maintain a consistent incubation time for all comparative experiments. A 72-hour incubation is standard for many cell lines.

Q5: I am observing significant cell death even at low concentrations of this compound in my control cell line. Is this expected?

A5: While this compound is designed to target cancer cells with specific mutations (e.g., KRAS G12C), some basal level of MAPK signaling is necessary for normal cell survival. However, high sensitivity in a control line could indicate an underlying dependency on SHP2 signaling or an issue with the experimental setup.

Troubleshooting Steps:

  • Confirm Vehicle Toxicity: Run a control with the highest concentration of DMSO used in your experiment to rule out solvent-induced toxicity.

  • Check Cell Line Identity: Verify the identity of your control cell line via short tandem repeat (STR) profiling.

  • Lower Concentration Range: Test a lower dose range (e.g., 0.1 nM to 100 nM) to determine if a non-toxic window exists.

  • Use an Alternative Assay: Switch from a metabolic assay (like MTT) to a direct cell counting method (e.g., Trypan Blue exclusion) to confirm the cytotoxic effect.

Troubleshooting Guide: Western Blot Analysis

Q6: I am not seeing a decrease in phosphorylated ERK (p-ERK) levels after this compound treatment. What should I do?

A6: Failure to observe a reduction in p-ERK, a key downstream biomarker of SHP2 inhibition, is a critical issue. The following workflow can help diagnose the problem.

WB_Troubleshooting Start No change in p-ERK observed CheckTime Is the treatment duration optimal? Start->CheckTime CheckConc Is the this compound concentration sufficient? CheckTime->CheckConc Yes Result1 Perform time-course (e.g., 1, 4, 8, 24h) CheckTime->Result1 No CheckLysate Was the lysate prepared correctly with inhibitors? CheckConc->CheckLysate Yes Result2 Perform dose-response (e.g., 10 nM - 5 µM) CheckConc->Result2 No CheckAntibody Is the p-ERK antibody working correctly? CheckLysate->CheckAntibody Yes Result3 Use fresh lysis buffer with phosphatase/protease inhibitors CheckLysate->Result3 No Result4 Run positive control (e.g., EGF-stimulated cells) CheckAntibody->Result4 No End Problem Solved CheckAntibody->End Yes Result1->End Result2->End Result3->End Result4->End

Caption: Troubleshooting workflow for Western blot analysis of p-ERK levels.

Q7: I see a rebound effect where p-ERK levels increase after an initial drop. Is this a known phenomenon?

A7: Yes, a rebound or feedback activation of the MAPK pathway is a documented mechanism of resistance to SHP2 inhibitors. Inhibition of SHP2 can sometimes lead to the relief of negative feedback loops, resulting in the reactivation of the pathway. Consider performing a time-course experiment (e.g., 1, 6, 24, 48 hours) to characterize this effect in your model system. Combination therapies that co-target other nodes in the pathway (e.g., MEK inhibitors) may be necessary to overcome this resistance.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-protein Analysis

  • Treatment & Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-p-ERK or anti-total-ERK) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Target Protein Recommended Antibody Dilution Expected Band Size
Phospho-ERK1/2 (Thr202/Tyr204)1:100042/44 kDa
Total ERK1/21:100042/44 kDa
β-Actin (Loading Control)1:500042 kDa

Validation & Comparative

Comparative Efficacy of USP30 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of leading USP30 inhibitors, their mechanisms of action, and experimental validation.

Note: This guide compares the efficacy of several known USP30 inhibitors based on available scientific literature. No information was found on a compound designated "ST-539," suggesting a possible typographical error in the initial query. The focus of this comparison is on compounds for which experimental data has been published.

Introduction

Ubiquitin-specific protease 30 (USP30) has emerged as a key negative regulator of mitophagy, the cellular process responsible for the clearance of damaged mitochondria. By deubiquitinating mitochondrial outer membrane proteins, USP30 counteracts the pro-mitophagy signaling cascade mediated by PINK1 and Parkin.[1][2] Inhibition of USP30 is therefore a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders.[3] This guide provides a comparative overview of the efficacy of several prominent USP30 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of USP30 Inhibitors

The following table summarizes the in vitro potency and cellular effects of selected USP30 inhibitors.

InhibitorIC50 (in vitro)Cellular EfficacyKey Findings
MTX325 Not explicitly reported in the provided search results.Dose-dependent protection against dopaminergic neuron loss and α-synuclein aggregation in a mouse model of Parkinson's disease.[4]CNS-penetrant and orally bioavailable.[5] Phase 1 clinical trials are underway for Parkinson's disease.[4][5][6][7][8][9][10][11]
CMPD-39 ~20 nMEnhances basal mitophagy and pexophagy.[12][13][14][15] Increases ubiquitination of TOMM20 and SYNJ2BP.[12][13][14][16][17]Highly selective non-covalent inhibitor.[12][13] Restores impaired mitochondrial function in dopaminergic neurons from Parkinson's disease patients.[12]
FT385 ~1 nM (covalent)Phenocopies USP30 knockout by promoting TOM20 ubiquitylation.[18][19]Highly selective for USP30, with some off-target activity against USP6 at higher concentrations.[18][20]
USP30Inh-1, -2, -3 15-30 nMRestore p-Ser65-ubiquitin levels in Parkin mutant fibroblasts.[21][22][23]Showed off-target effects and increased toxicity at higher concentrations in some studies.[24]

Signaling Pathway: PINK1/Parkin-Mediated Mitophagy and USP30 Inhibition

The diagram below illustrates the central role of USP30 in regulating the clearance of damaged mitochondria. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin. This activates Parkin, which then ubiquitinates various outer membrane proteins, flagging the damaged mitochondrion for degradation via autophagy (mitophagy). USP30 opposes this process by removing these ubiquitin chains, thereby acting as a brake on mitophagy. Inhibition of USP30 enhances the ubiquitination signal, promoting the clearance of dysfunctional mitochondria.[1][2][24]

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitors Therapeutic Intervention Mito_Damage Mitochondrial Damage PINK1 PINK1 (accumulates) Mito_Damage->PINK1 leads to Ub Ubiquitin PINK1->Ub phosphorylates Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive phosphorylates pUb p-Ub Ub->pUb Parkin_active Parkin (active) pUb->Parkin_active activates Parkin_inactive->Parkin_active OMM_proteins OMM Proteins Parkin_active->OMM_proteins ubiquitinates Ub_OMM Ubiquitinated OMM Proteins OMM_proteins->Ub_OMM Autophagosome Autophagosome Formation Ub_OMM->Autophagosome recruits USP30 USP30 USP30->Ub_OMM deubiquitinates USP30_Inhibitors USP30 Inhibitors (e.g., MTX325, CMPD-39) USP30_Inhibitors->USP30 inhibit Lysosome Lysosomal Degradation Autophagosome->Lysosome fuses with

Caption: PINK1/Parkin mitophagy pathway and the inhibitory role of USP30.

Experimental Protocols

Deubiquitinase (DUB) Activity Assay

This assay is used to determine the in vitro potency of USP30 inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against recombinant USP30.

Materials:

  • Recombinant human USP30 protein.

  • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine 110).

  • Assay buffer: 20 mM Tris-HCl, pH 8.0, 0.01% Triton-X, 1 mM L-glutathione, and 0.03% bovine gamma globulin.[18]

  • Test compounds (USP30 inhibitors) in a dilution series.

  • 384-well black plates.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Prepare an 11-point dilution series of the test compound in assay buffer.

  • Add the recombinant USP30 enzyme to each well of the 384-well plate.

  • Add the diluted test compounds to the wells and pre-incubate with the enzyme for a specified time (e.g., 30 minutes).

  • Initiate the enzymatic reaction by adding the ubiquitin-rhodamine substrate.

  • Monitor the increase in fluorescence intensity over time using a plate reader. The cleavage of the substrate by USP30 releases the fluorophore, resulting in a measurable signal.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.[18]

Western Blot for TOM20 Ubiquitination

This method is used to assess the cellular activity of USP30 inhibitors by measuring the ubiquitination status of a known USP30 substrate, TOM20.

Objective: To detect changes in the ubiquitination of TOM20 in cells treated with USP30 inhibitors.

Materials:

  • Cell line expressing endogenous or over-expressed Parkin (e.g., SH-SY5Y, hTERT-RPE1-YFP-Parkin).[13][18]

  • USP30 inhibitor (e.g., CMPD-39, FT385).

  • Mitochondrial depolarizing agents (e.g., Antimycin A and Oligomycin A).[18][19]

  • Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors.

  • Primary antibodies: anti-TOM20, anti-ubiquitin.

  • Secondary antibodies conjugated to HRP.

  • SDS-PAGE gels and Western blot apparatus.

  • Chemiluminescence detection reagents.

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with the USP30 inhibitor or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).[12]

  • Induce mitophagy by treating cells with mitochondrial depolarizing agents for a defined period (e.g., 1-4 hours).[18][19]

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against TOM20.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate.

  • Analyze the blot for the appearance of higher molecular weight bands corresponding to ubiquitinated TOM20.[13][16][18][19]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and validating USP30 inhibitors.

Experimental_Workflow A Compound Library Screening B In Vitro DUB Activity Assay (IC50 Determination) A->B C Selectivity Profiling (DUB Panel Screen) B->C D Cellular Target Engagement Assay (e.g., Activity-Based Probe) C->D E Cellular Efficacy Assays D->E F Western Blot for Substrate Ubiquitination (e.g., TOM20) E->F G Mitophagy Flux Assay (e.g., mito-Keima) E->G H Preclinical In Vivo Studies (e.g., Parkinson's Disease Model) E->H I Lead Optimization H->I

Caption: A generalized workflow for the development of USP30 inhibitors.

Conclusion

The development of potent and selective USP30 inhibitors represents a significant advancement in the pursuit of therapies for mitochondrial diseases. Compounds such as MTX325, currently in clinical trials, and highly selective tool compounds like CMPD-39, provide researchers with valuable assets to further investigate the role of USP30 in health and disease. The experimental protocols and workflows detailed in this guide offer a framework for the continued evaluation and comparison of novel USP30 inhibitors, with the ultimate goal of translating these scientific discoveries into effective treatments for patients.

References

Validating ST-539 Results with USP30 Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of Ubiquitin Specific Peptidase 30 (USP30) by ST-539 and the genetic knockdown of USP30. The data presented herein validates the on-target effects of this compound by demonstrating comparable molecular and cellular outcomes to genetic approaches, supporting its use as a selective inhibitor for therapeutic development.

Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown

The following table summarizes the quantitative effects of treating cells with the USP30 inhibitor this compound and genetically knocking down USP30 expression. The data is compiled from studies on neuronal and other human cell lines.

ParameterThis compound TreatmentUSP30 Genetic Knockdown (siRNA/Knockout)Key Findings & References
USP30 Activity Potent, selective inhibition>80% reduction in protein levelsBoth methods effectively reduce or eliminate USP30 function.[1][2]
TOM20 Ubiquitylation Significant increaseSimilar elevation of ubiquitylated TOM20Pharmacological inhibition phenocopies genetic loss, confirming on-target activity.[3][4]
Mitophagy Induction Enhanced basal and depolarization-induced mitophagyIncreased basal and depolarization-induced mitophagyBoth approaches lead to the clearance of damaged mitochondria.[4][5]
p-Ser65-ubiquitin Levels Increased levelsIncreased levelsIndicates activation of the PINK1-Parkin pathway.[1][2][6]
AKT/mTOR Signaling Decreased AKT protein levels during mitochondrial stressUSP30 overexpression sustains AKT/mTOR activityInhibition of USP30 reverses its protective effect on AKT, promoting apoptosis in cancer cells.[7][8][9]
Mitochondrial Function Improved mitochondrial healthIncreased mitochondrial membrane potential and ATP levelsLoss of USP30 function leads to a more efficient mitochondrial network.
Cell Viability Minimal cellular toxicityNo adverse effects on cell viabilityBoth targeted approaches are well-tolerated in cellular models.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

USP30 Genetic Knockdown using siRNA

This protocol outlines the transient knockdown of USP30 expression in human cell lines using small interfering RNA (siRNA).

Materials:

  • USP30 siRNA (h): sc-96007 (Santa Cruz Biotechnology) or similar validated siRNA duplexes.[10]

  • Control siRNA (scrambled sequence).[10]

  • siRNA Transfection Reagent (e.g., Lipofectamine™ RNAiMAX, Invitrogen; sc-29528, Santa Cruz Biotechnology).[10][11][12]

  • siRNA Transfection Medium (e.g., Opti-MEM™ I Reduced Serum Medium, Gibco; sc-36868, Santa Cruz Biotechnology).[10][11][12]

  • Antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).

  • 6-well tissue culture plates.

  • Nuclease-free water and microtubes.

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[11][12]

  • siRNA Preparation:

    • Resuspend lyophilized siRNA duplexes in nuclease-free water to a stock concentration of 10-20 µM.

    • For each transfection, dilute the USP30 siRNA and control siRNA in siRNA Transfection Medium to the desired final concentration (e.g., 20-80 pmols).[11][12]

  • Transfection Complex Formation:

    • In a separate tube, dilute the siRNA Transfection Reagent in siRNA Transfection Medium according to the manufacturer's instructions.

    • Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[11][12]

  • Transfection:

    • Wash the cells once with siRNA Transfection Medium.

    • Aspirate the medium and add the siRNA-transfection reagent complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[11][12]

  • Post-Transfection:

    • Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.

    • Incubate for an additional 24-72 hours before proceeding with downstream analysis.

  • Validation of Knockdown: Harvest cells and assess USP30 protein levels by Western Blotting or mRNA levels by RT-qPCR to confirm successful knockdown.[10]

Western Blot Analysis for TOM20 Ubiquitylation

This protocol is for the detection of ubiquitylated TOM20, a key biomarker for USP30 inhibition and mitophagy induction.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-TOM20, anti-Ubiquitin, anti-USP30, anti-beta-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Treat cells as required (e.g., with this compound, or after siRNA knockdown, and with or without a mitochondrial depolarizing agent like CCCP). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against TOM20 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Analysis: Detect the signal using a chemiluminescence imaging system. Ubiquitylated TOM20 will appear as higher molecular weight bands or a smear above the unmodified TOM20 band. Quantify band intensities using densitometry software and normalize to a loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving USP30 and the experimental workflow for validating this compound.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Interventions Interventions Mito_Damage Mitochondrial Damage PINK1 PINK1 Mito_Damage->PINK1 stabilizes Parkin Parkin PINK1->Parkin recruits & activates Ub Ubiquitin PINK1->Ub phosphorylates TOM20 TOM20 Parkin->TOM20 ubiquitinates Mitophagy Mitophagy TOM20->Mitophagy triggers pUb pS65-Ub pUb->Parkin activates USP30 USP30 USP30->TOM20 deubiquitinates ST539 This compound ST539->USP30 inhibits siRNA USP30 siRNA siRNA->USP30 knocks down

Caption: The PINK1-Parkin mediated mitophagy pathway and points of intervention.

AKT_mTOR_Pathway cluster_Cell Cellular Signaling cluster_Interventions_AKT Interventions Mito_Stress Mitochondrial Stress Parkin_AKT Parkin Mito_Stress->Parkin_AKT activates AKT AKT Parkin_AKT->AKT promotes degradation USP30_AKT USP30 USP30_AKT->AKT protects from degradation mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Survival Cell Survival mTOR->Cell_Survival promotes ST539_AKT This compound ST539_AKT->USP30_AKT inhibits siRNA_AKT USP30 siRNA siRNA_AKT->USP30_AKT knocks down

Caption: Regulation of the AKT/mTOR signaling pathway by USP30.

Experimental_Workflow cluster_Workflow Experimental Workflow Start Start: Human Cell Line Treatment Treatment Groups Start->Treatment ST539_Group This compound Treatment Treatment->ST539_Group siRNA_Group USP30 siRNA Knockdown Treatment->siRNA_Group Control_Group Control (Vehicle/Scrambled siRNA) Treatment->Control_Group Analysis Downstream Analysis ST539_Group->Analysis siRNA_Group->Analysis Control_Group->Analysis Western_Blot Western Blot: - USP30 Knockdown - TOM20-Ub - pS65-Ub - pAKT/AKT Analysis->Western_Blot Mitophagy_Assay Mitophagy Assay (e.g., mito-Keima) Analysis->Mitophagy_Assay Cell_Viability_Assay Cell Viability Assay Analysis->Cell_Viability_Assay Results Compare Results Western_Blot->Results Mitophagy_Assay->Results Cell_Viability_Assay->Results

Caption: Workflow for validating this compound effects against USP30 knockdown.

References

A Comparative Guide to ST-539 Induced Mitophagy: Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective induction of mitophagy—the cellular process of removing damaged mitochondria—is a critical area of investigation for various pathologies, including neurodegenerative diseases. ST-539, a potent and selective inhibitor of the deubiquitinase USP30, has emerged as a promising pharmacological tool to enhance mitophagy. This guide provides an objective comparison of this compound's performance with other common mitophagy inducers, supported by experimental data and detailed protocols to aid in the reproducibility of these studies.

Performance Comparison of Mitophagy Inducers

The efficacy of mitophagy induction can be assessed through various quantitative measures, such as the degradation of mitochondrial proteins (e.g., TOM20), the formation of mitolysosomes, and changes in mitochondrial mass. Below is a summary of quantitative data for this compound and related USP30 inhibitors, alongside a qualitative comparison with other widely used mitophagy-inducing agents.

Quantitative Data for USP30 Inhibitors

Table 1: Effect of USP30 Inhibitor 'Compound 39' (this compound analogue) on Mitophagy in SH-SY5Y-mitoQC cells [1]

ConcentrationMean Number of Mitolysosomes per CellMean Mitolysosome Area per Cell (µm²)
DMSO (Control)~2.5~0.2
200 nM~5.0~0.4
500 nM~6.0~0.5
1000 nM~7.5~0.6

Data is approximated from graphical representations in the source study. Treatment duration was 96 hours.

Table 2: Effect of USP30 Inhibitors on Mitochondrial Marker Levels in Human Neurons [2]

TreatmentCell Line% Reduction in TOM20 Immunoreactivity% Reduction in HSP60 Immunoreactivity
USP30i-37 (3 µM) + CCCP (10 µM)Control~40%~30%
USP30i-37 (3 µM) + CCCP (10 µM)PARK2 KO~30%~20%
USP30i-3 (3 µM) + CCCP (10 µM)Control~35%~25%
USP30i-3 (3 µM) + CCCP (10 µM)PARK2 KO~25%~15%

Data is approximated from graphical representations in the source study. Cells were pre-treated with USP30 inhibitors for 4 hours followed by a 48-hour incubation with CCCP.

Qualitative Comparison with Other Mitophagy Inducers

InducerMechanism of ActionTypical ConcentrationAdvantagesLimitations
This compound (and analogues) Selective inhibition of USP30, a deubiquitinase that counteracts Parkin-mediated ubiquitination of mitochondrial proteins.[3][4]200 nM - 1 µMHigh selectivity for the mitophagy pathway; effective in both Parkin-dependent and -independent manners.[2]Potential for off-target effects at higher concentrations.[4]
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) Mitochondrial uncoupler that dissipates the mitochondrial membrane potential, leading to PINK1 stabilization and Parkin recruitment.[5][6]10 - 20 µMPotent and widely used inducer of PINK1/Parkin-mediated mitophagy.[7]Can interfere with lysosomal degradation of autophagic cargo; induces broad cellular stress.[8]
Antimycin A & Oligomycin (A/O) Inhibitors of mitochondrial respiratory chain complexes III and V, respectively, leading to mitochondrial depolarization.[8]1 µM eachInduces robust mitophagy.[8]Broadly impacts cellular bioenergetics; can induce apoptosis.
Resveratrol Natural polyphenol that can activate SIRT1, a deacetylase that promotes mitophagy.20 - 50 µMActivates a more physiological, non-damaging pathway.Less potent than mitochondrial depolarizing agents; mechanism can be cell-type specific.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparing the effects of different mitophagy inducers.

Protocol 1: Induction of Mitophagy with this compound (or analogues) in SH-SY5Y cells

This protocol is adapted from studies on selective USP30 inhibitors.[1][3]

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare a stock solution of this compound (or a related benzosulphonamide inhibitor like Compound 39) in DMSO.

    • Dilute the stock solution in a pre-warmed culture medium to final concentrations ranging from 200 nM to 1 µM.

    • Replace the existing medium with the medium containing the inhibitor or a vehicle control (DMSO).

    • Incubate the cells for the desired period (e.g., 24-96 hours), depending on the specific experimental endpoint.

  • Mitophagy Assessment (TOM20 Degradation Assay):

    • Immunofluorescence:

      • Fix the cells with 4% paraformaldehyde for 15 minutes.

      • Permeabilize with 0.1% Triton X-100 for 10 minutes.

      • Block with 5% BSA in PBS for 1 hour.

      • Incubate with a primary antibody against TOM20 (a mitochondrial outer membrane protein) overnight at 4°C.

      • Incubate with a fluorescently labeled secondary antibody for 1 hour.

      • Counterstain nuclei with DAPI.

      • Image using a confocal microscope and quantify the fluorescence intensity of TOM20 per cell. A decrease in intensity indicates mitophagy.

    • Western Blotting:

      • Lyse the cells and collect protein extracts.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against TOM20 and a loading control (e.g., GAPDH or β-actin).

      • Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence. A decrease in the TOM20 band intensity relative to the loading control indicates mitophagy.

Protocol 2: Induction of Mitophagy with CCCP in HeLa Cells

This is a standard protocol for inducing mitophagy via mitochondrial depolarization.[7][9]

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. For some experiments, HeLa cells stably expressing Parkin are used to ensure a robust response.

  • Treatment:

    • Prepare a 10 mM stock solution of CCCP in DMSO.

    • Dilute the stock solution in a pre-warmed culture medium to a final concentration of 10-20 µM.

    • Treat the cells for 4 to 24 hours.

  • Mitophagy Assessment: Follow the same procedures for immunofluorescence or Western blotting as described in Protocol 1 to assess the degradation of mitochondrial proteins like TOM20.

Protocol 3: Induction of Mitophagy with Antimycin A and Oligomycin in HeLa Cells

This protocol uses a combination of respiratory chain inhibitors to induce mitophagy.[8]

  • Cell Culture: Culture HeLa cells as described in Protocol 2.

  • Treatment:

    • Prepare stock solutions of Antimycin A and Oligomycin in DMSO.

    • Treat cells with a combination of 1 µM Antimycin A and 1 µM Oligomycin for the desired time (e.g., 16-24 hours).

  • Mitophagy Assessment: Utilize the methods outlined in Protocol 1 to measure the extent of mitophagy.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures involved in studying this compound-induced mitophagy.

ST539_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Autophagy Autophagy Machinery Mito Damaged Mitochondrion PINK1 PINK1 (stabilized) Mito->PINK1 Damage signal TOM20 TOM20 Autophagosome Autophagosome TOM20->Autophagosome Recruits Ub Ubiquitin pUb p-Ubiquitin PINK1->Ub Phosphorylates Parkin_mito Parkin (activated) Parkin_mito->TOM20 Ubiquitinates ST539 This compound USP30 USP30 ST539->USP30 Inhibits USP30->TOM20 Deubiquitinates Parkin_cyto Parkin (inactive) Parkin_cyto->Parkin_mito Recruited by p-Ub Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs Mitochondrion Lysosome Lysosome Mitolysosome Mitolysosome Lysosome->Mitolysosome Fuses with Mitophagosome->Mitolysosome Fuses with

Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and subsequent mitophagy.

Mitophagy_Workflow cluster_Analysis Mitophagy Analysis start Start: Seed Cells (e.g., SH-SY5Y, HeLa) treatment Treat with Mitophagy Inducer (this compound, CCCP, A/O) and Vehicle Control start->treatment incubation Incubate for a Defined Period (e.g., 4-96 hours) treatment->incubation western_blot Western Blot for Mitochondrial Proteins (e.g., TOM20) incubation->western_blot immunofluorescence Immunofluorescence Staining (e.g., TOM20, LC3) incubation->immunofluorescence data_analysis Data Analysis and Comparison western_blot->data_analysis quantification Image Acquisition & Quantification (Fluorescence Intensity, Puncta Count) immunofluorescence->quantification quantification->data_analysis Inducer_Comparison cluster_Targeted Targeted Pathway Modulation cluster_Stress Mitochondrial Stress Induction Mitophagy_Induction Approaches to Induce Mitophagy ST539 This compound (USP30 Inhibition) Mitophagy_Induction->ST539 Resveratrol Resveratrol (SIRT1 Activation) Mitophagy_Induction->Resveratrol CCCP CCCP (Uncoupler) Mitophagy_Induction->CCCP AO Antimycin A / Oligomycin (ETC Inhibition) Mitophagy_Induction->AO Specificity Specificity ST539->Specificity High Specificity Physiological Physiological Resveratrol->Physiological Physiological Relevance Potency Potency CCCP->Potency High Potency Robustness Robustness AO->Robustness Robust Induction

References

ST-539: A Potent and Selective Inhibitor of Deubiquitinase USP30

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ST-539 has emerged as a highly selective and potent small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30). This guide provides a comparative analysis of this compound's specificity against other deubiquitinases (DUBs), supported by experimental data and detailed protocols.

This compound and its close analogs, such as USP30i-37 and compound 39, are instrumental in studying the role of USP30 in cellular pathways, particularly in the context of mitophagy. USP30, a deubiquitinase localized to the outer mitochondrial membrane, acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial proteins, a process that counteracts the pro-mitophagy signaling mediated by the PINK1 and Parkin pathway. By inhibiting USP30, this compound effectively enhances the ubiquitination of mitochondrial substrates, thereby promoting the clearance of damaged mitochondria.

Specificity Profile of this compound and Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against a panel of deubiquitinases, demonstrating its high selectivity for USP30.

DeubiquitinaseThis compound AnalogIC50 (nM)Reference
USP30 USP30i-37 48 [1]
USP30 Compound 39 ~20 [2]
USP30 USP30Inh-1 15-30 [3][4]
USP6USP30i-3795[1]
USP21USP30Inh-1>1000 (at 1µM)[3][4]
USP45USP30Inh-1>1000 (at 1µM)[3][4]
Other DUBs (Panel of >40)USP30i-37400 - >3000[1]
Other DUBs (Panel of >40)Compound 39No significant inhibition at 1-100 µM[2]
Other DUBs (Panel of >40)USP30Inh-1Good selectivity at 1 µM[3][4]

Note: this compound, USP30i-37, and Compound 39 are structurally related N-cyanopyrrolidine and benzosulphonamide-based inhibitors. The data presented here is a compilation from studies on these closely related molecules, providing a strong indication of the specificity profile of this class of USP30 inhibitors.

At a concentration of 1 µM, this compound and its analogs show remarkable selectivity for USP30 over a broad panel of other DUBs.[2][3][4] While some off-target inhibition is observed at higher concentrations (e.g., 10 µM) against enzymes like USP6, USP21, and USP45, the therapeutic window for selective USP30 inhibition is significant.[3][4]

Experimental Protocols

The specificity of this compound and its analogs is typically determined using in vitro biochemical assays that measure the enzymatic activity of a panel of purified recombinant DUBs in the presence of the inhibitor. A common method is a fluorescence-based assay using a ubiquitin-conjugated fluorophore substrate.

Deubiquitinase Inhibitor Profiling Assay (Ubiquitin-Rhodamine 110)

This protocol is a representative method for determining the IC50 values of DUB inhibitors.

Materials:

  • Purified recombinant deubiquitinase enzymes (e.g., from Ubiquigent's DUBprofiler™ panel)

  • This compound or analog compound

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader capable of excitation at 485 nm and emission at 535 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the purified DUB enzymes in cold Assay Buffer to the appropriate working concentration.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 5 µL of the diluted DUB enzyme to each well.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Prepare the Ub-Rho110 substrate by diluting it in Assay Buffer to a final concentration of 100 nM.

    • Add 10 µL of the Ub-Rho110 substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30-60 minutes at 30°C. The cleavage of the rhodamine 110 moiety from ubiquitin results in a detectable fluorescent signal.

  • Data Analysis:

    • Determine the initial reaction rates (V) from the linear phase of the fluorescence progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental approach to its characterization, the following diagrams are provided.

G cluster_workflow Experimental Workflow: DUB Inhibitor Profiling prep Compound & Enzyme Preparation plate Plate Compound & Pre-incubate with DUB prep->plate Serial Dilution add_sub Add Ub-Rho110 Substrate plate->add_sub 30 min incubation read Kinetic Fluorescence Reading add_sub->read Initiate Reaction analyze Data Analysis & IC50 Determination read->analyze Generate Progress Curves

A simplified workflow for determining DUB inhibitor potency.

G cluster_pathway PINK1/Parkin Mitophagy Pathway and USP30 Inhibition Mito_damage Mitochondrial Damage PINK1 PINK1 Stabilization on OMM Mito_damage->PINK1 Parkin Parkin Recruitment & Activation PINK1->Parkin Ub Ubiquitination of Mitochondrial Proteins Parkin->Ub Mitophagy Mitophagy Ub->Mitophagy USP30 USP30 Ub->USP30 Deubiquitination (Inhibition of Mitophagy) ST539 This compound ST539->USP30 Inhibition

This compound inhibits USP30, promoting Parkin-mediated mitophagy.

References

Comparative Analysis of ST-539 and Genetic USP30 Knockout

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Advancing Research and Drug Discovery

This guide provides a detailed comparative analysis of two key methods for inhibiting the deubiquitinating enzyme USP30: the pharmacological inhibitor ST-539 and genetic knockout. USP30 is a critical negative regulator of mitophagy, a cellular process responsible for clearing damaged mitochondria. Its inhibition is a promising therapeutic strategy for neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a central pathological feature.[1][2][3][4] This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance, applications, and limitations of each approach, supported by experimental data and detailed protocols.

Mechanism of Action: Two Approaches to a Single Target

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane.[1][5] Its primary role is to counteract the PINK1/Parkin-mediated ubiquitination of mitochondrial surface proteins.[6][7][8] When mitochondria are damaged, the kinase PINK1 accumulates and activates the E3 ubiquitin ligase Parkin, which then tags mitochondrial proteins with ubiquitin chains, signaling for the organelle's degradation via autophagy (mitophagy).[9][10][11] USP30 opposes this by removing these ubiquitin tags, thereby suppressing the clearance of dysfunctional mitochondria.[1][3][12][13]

  • Genetic Knockout (KO): This method involves permanently deleting the Usp30 gene, resulting in a complete and constitutive loss of the USP30 protein.[14][15] This provides a definitive model for studying the full physiological consequences of USP30 absence, leading to a sustained increase in basal and stress-induced mitophagy.[2][3][16]

  • This compound (Pharmacological Inhibition): this compound is a small molecule inhibitor that selectively targets the catalytic activity of the USP30 enzyme.[17][18][19][20] By binding to USP30, this compound prevents it from deubiquitinating its mitochondrial substrates. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, thus promoting mitophagy in a manner that is both dose-dependent and reversible.[17][18]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the efficacy and characteristics of this compound and USP30 genetic knockout.

Table 1: Potency and In Vitro Efficacy

Parameter This compound Genetic USP30 Knockout Reference
Mechanism Reversible, covalent inhibition of enzymatic activity Permanent loss of protein expression [14][17][18]
IC₅₀ 0.37 µM Not Applicable [17][19][20]
Selectivity Selective for USP30; does not inhibit USP1, 8, and 9 at 10 µM Absolutely specific to the Usp30 gene [18]
Effect on Mitophagy Induces mitophagy; restores degradation of mitochondrial proteins (TIM23, TOM40) Enhances basal and induced mitophagy levels in dopaminergic neurons [2][18]

| p-Ser65-Ubiquitin Levels | Increases levels upon mitochondrial stress | Restores reduced p-Ser65-Ub levels in Parkin-mutant fibroblasts |[13][21] |

Table 2: Comparative In Vivo Effects in Parkinson's Disease Mouse Models

Phenotype / Effect USP30 Inhibitor (MTX-115325*) Genetic USP30 Knockout Reference
Dopaminergic Neuron Loss Prevents α-synuclein-induced neuronal loss Attenuates α-synuclein-induced neuronal loss [2][4]
α-Synuclein Pathology Decreases phosphorylated S129 α-synuclein Decreases phosphorylated S129 α-synuclein [2][16]
Striatal Dopamine (B1211576) Preserves levels in a PD mouse model Protects against the loss of striatal dopamine [2][14]
Motor Deficits Protects against α-synuclein-induced motor deficits Protects against α-synuclein-induced motor deficits [2][16]
General Phenotype Well-tolerated with good oral bioavailability and brain penetration Mice are viable with no overt pathology or gross histological defects [1][2][14]

*MTX-115325 is another potent, brain-penetrant USP30 inhibitor used in published in vivo studies that serves as a surrogate for this compound's potential effects.

Visualization of Pathways and Workflows

Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mito_Proteins Mito Proteins Ub_Mito_Proteins Ubiquitinated Mito Proteins Autophagosome Autophagosome Ub_Mito_Proteins->Autophagosome Mitophagy PINK1 PINK1 Parkin Parkin PINK1->Parkin Recruitment & Activation USP30 USP30 USP30->Ub_Mito_Proteins Deubiquitination (Removes Ub) Parkin->Mito_Proteins Ubiquitination (Ub) ST539 This compound ST539->USP30 Inhibits KO Genetic KO KO->USP30 Abolishes Expression Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1 Accumulation

Caption: USP30 counteracts PINK1/Parkin-mediated mitophagy.

Experimental_Workflow cluster_Preparation Cell Model Preparation cluster_Treatment Treatment Groups cluster_Induction Mitophagy Induction cluster_Analysis Downstream Analysis WT_Cells Wild-Type (WT) SH-SY5Y Cells WT_Control WT + Vehicle WT_Cells->WT_Control WT_ST539 WT + this compound WT_Cells->WT_ST539 KO_Cells USP30 KO SH-SY5Y Cells KO_Vehicle USP30 KO + Vehicle KO_Cells->KO_Vehicle Induction Induce mitochondrial damage (e.g., CCCP treatment) WT_Control->Induction WT_ST539->Induction KO_Vehicle->Induction WB Western Blot (TOM20, p-Ub) Induction->WB Microscopy Fluorescence Microscopy (mito-Keima) Induction->Microscopy Respiration Mitochondrial Respiration (Seahorse Assay) Induction->Respiration

Caption: In vitro workflow for comparing this compound and USP30 KO.

Logical_Comparison cluster_KO Genetic Knockout Attributes cluster_ST539 This compound Attributes Start Inhibit USP30 Function Method Choice of Method Start->Method KO Genetic Knockout Method->KO Genetic ST539 This compound (Inhibitor) Method->ST539 Pharmacological KO_Spec Specificity: Absolute (gene-level) KO->KO_Spec KO_Rev Reversibility: Irreversible KO->KO_Rev KO_App Application: Fundamental research, Target validation KO->KO_App KO_Lim Limitation: Potential for developmental compensation KO->KO_Lim ST539_Spec Specificity: High, but potential for off-targets ST539->ST539_Spec ST539_Rev Reversibility: Reversible ST539->ST539_Rev ST539_App Application: Therapeutic development, Dose-response studies ST539->ST539_App ST539_Lim Limitation: Pharmacokinetics, Off-target effects ST539->ST539_Lim

Caption: Logical comparison of this compound vs. genetic knockout.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Western Blot for Ubiquitinated TOM20

  • Cell Culture and Treatment: Plate SH-SY5Y cells (Wild-Type or USP30 KO) and grow to 80% confluency. Treat WT cells with this compound (e.g., 1-10 µM) or vehicle control for 4-6 hours.

  • Mitochondrial Stress: Induce mitophagy by treating cells with 10 µM CCCP for 2-4 hours to depolarize mitochondria.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-TOM20, anti-Ubiquitin, anti-HSP60 as a loading control).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate. Analyze band intensity to quantify changes in ubiquitinated TOM20 and total TOM20 levels.

Protocol 2: In Vivo Parkinson's Disease Model and Behavioral Testing

  • Animal Models: Use adult male and female C57BL/6J mice, including wild-type and Usp30 knockout strains.

  • Stereotaxic Surgery: Anesthetize mice and unilaterally inject an Adeno-Associated Virus (AAV) vector encoding human A53T α-synuclein into the substantia nigra pars compacta (SNpc) to induce PD-like pathology.[14]

  • Pharmacological Treatment: For inhibitor studies, prepare this compound or a similar brain-penetrant inhibitor like MTX-115325 in a suitable vehicle. Administer daily via oral gavage (e.g., 15-50 mg/kg) for a period of 10-12 weeks, beginning several weeks post-AAV injection.[2]

  • Behavioral Analysis (Cylinder Test): Place the mouse in a transparent cylinder and record its forelimb movements for 5-10 minutes. Count the number of ipsilateral and contralateral forelimb wall touches to assess motor asymmetry resulting from unilateral dopamine depletion. A preference for the ipsilateral limb indicates a motor deficit.[14][22]

  • Immunohistochemistry: At the study endpoint, perfuse the animals and prepare brain tissue for cryosectioning. Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to identify and quantify dopaminergic neurons in the SNpc. Analyze cell counts to determine the extent of neuroprotection.

Concluding Analysis

Both pharmacological inhibition with this compound and genetic knockout of USP30 serve as robust methods to enhance mitophagy by targeting the same critical regulatory node.

  • For Target Validation and Mechanistic Insight: Genetic knockout is the superior tool. It provides an unambiguous "on/off" system to study the complete absence of USP30 function, which has been crucial in validating USP30 as a therapeutic target and demonstrating its role in protecting dopaminergic neurons in vivo.[2][4][16] However, its irreversibility and the potential for developmental compensatory mechanisms are key limitations.

  • For Therapeutic Development: this compound and other small molecule inhibitors represent the clinically relevant path forward.[23] They offer the significant advantages of reversibility and dose-dependent control, allowing for a tunable biological effect. While highly selective, the potential for off-target effects, especially at higher concentrations, requires careful characterization.[1][24] The success of brain-penetrant USP30 inhibitors in preclinical models strongly supports this approach as a disease-modifying strategy for Parkinson's disease.[2][4]

References

Validating the On-Target Effects of STAT3 Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, with its constitutive activation implicated in tumor cell proliferation, survival, and metastasis. The development of small molecule inhibitors targeting STAT3 has been a significant focus of cancer research. A critical step in the preclinical validation of these inhibitors is the demonstration of their on-target effects in vivo. This guide provides a comparative overview of experimental data for several STAT3 inhibitors, alongside detailed protocols for key validation experiments.

It is important to note that while the initial topic specified "ST-539," publicly available scientific literature does not contain information on a STAT3 inhibitor with this designation. The search results did, however, provide data on a menin inhibitor, ziftomenib (B3325460) (KO-539), and a wealth of information on various established and novel STAT3 inhibitors. This guide will therefore focus on a comparative analysis of these alternative STAT3 inhibitors to provide a valuable resource for researchers in the field.

Comparative In Vivo Efficacy of STAT3 Inhibitors

The following table summarizes the in vivo on-target activity of several STAT3 inhibitors from preclinical studies. Direct comparison should be approached with caution due to variations in tumor models, dosing regimens, and methodologies across studies.

InhibitorTarget(s)Animal ModelDosing RegimenKey In Vivo On-Target EffectsTumor Growth Inhibition (TGI)Reference(s)
YY002 STAT3 (pTyr705 & pSer727)PANC-1 pancreatic cancer xenograft5-20 mg/kg/day, oralSignificantly suppressed phosphorylation of STAT3 at Tyr705 and Ser727 in tumors.Potent suppression of tumor growth.[1][2][3][4][5]
AZD9150 STAT3 (Antisense Oligonucleotide)SUP-M2 lymphoma xenograft50 mg/kg, 5x/week~40% STAT3 knockdown in tumors.62%[6][7]
PC-9 NSCLC xenograft25 mg/kg, 5x/weekNear complete inhibition of tumor growth.90%[6][7]
Lymphoma PDX model-Inhibition of pSTAT3 in human tumor and mouse stromal cells.67%[6][7]
Napabucasin (BBI608) STAT3PaCa-2 pancreatic cancer xenograft20 mg/kg, i.p.Significantly inhibits tumor growth, relapse, and metastasis.Significant inhibition.[8]
Prostate cancer xenografts40 mg/kg, i.p.Marked reduction in tumor growth.Significant inhibition.[9][10]
S3I-201 STAT3 SH2 domainBreast cancer xenograft5 mg/kg, i.v. (q2d or q3d)Strong tumor growth inhibition.Strong inhibition.[11][12]
Stattic STAT3 SH2 domainT-cell acute lymphoblastic leukemia (T-ALL) xenograft30 mg/kgMarkedly inhibited tumor growth.Significant inhibition.[13][14]
STA-21 STAT3IL-1Ra-KO mice (Rheumatoid Arthritis model)0.5 mg/kg, i.p. (3x/week)Suppressed inflammatory arthritis; decreased Th17 cells and increased Treg cells.N/A (Inflammation model)[15][16]
Collagen antibody-induced arthritis (CAIA) mice0.5 mg/kg, i.p. (daily)Ameliorated clinical course of arthritis.N/A (Inflammation model)[16]
BP-1-102 STAT3/5 SH2 domainWaldenström Macroglobulinemia modelsLow µM doses (in vitro)Dose-dependent decrease in constitutive and IL-10-induced STAT3 phosphorylation.(In vivo data not specified in provided results)[17][18]
OPB-31121 STAT3Advanced solid tumors (human clinical trial)800 mg/dayTumor shrinkage observed in colon and rectal cancer patients.N/A (Clinical trial)[19][20][21][22][23]

Key Experimental Protocols for In Vivo On-Target Validation

Accurate assessment of a STAT3 inhibitor's on-target effects in vivo relies on robust and well-defined experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry (IHC) to measure the phosphorylation status of STAT3 in tumor tissues.

Western Blot for Phosphorylated STAT3 (pSTAT3) in Tumor Tissue

This protocol details the detection of pSTAT3 (Tyr705) in protein lysates from xenograft tumors.

1. Tumor Tissue Lysis and Protein Extraction:

  • Excise tumors from treated and control animals and immediately snap-freeze in liquid nitrogen.

  • Homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Incubate the membrane with a primary antibody specific for pSTAT3 (e.g., anti-pSTAT3 Tyr705) overnight at 4°C with gentle agitation.[25][26]

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein (e.g., β-actin or GAPDH).

  • Quantify band intensities using densitometry software.

Immunohistochemistry (IHC) for pSTAT3 in Xenograft Tumors

This protocol allows for the visualization and localization of pSTAT3 within the tumor microenvironment.[28][29][30][31][32]

1. Tissue Preparation:

  • Fix freshly excised tumors in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin.

  • Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.

2. Deparaffinization and Rehydration:

  • Heat the slides to melt the paraffin.[29]

  • Deparaffinize the sections by immersing them in xylene.[29]

  • Rehydrate the sections through a series of graded ethanol (B145695) solutions and finally in distilled water.[29]

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigen.

4. Staining:

  • Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.[28]

  • Block non-specific binding sites with a blocking serum.

  • Incubate the sections with the primary antibody against pSTAT3 (e.g., anti-pSTAT3 Tyr705) overnight at 4°C in a humidified chamber.[30]

  • Wash the sections with a wash buffer (e.g., PBS).

  • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex, or use a polymer-based detection system.[30]

  • Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate at the site of the antigen.[30]

5. Counterstaining and Mounting:

  • Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[28]

  • Dehydrate the sections through graded ethanol and clear in xylene.

  • Mount a coverslip over the tissue section using a permanent mounting medium.

6. Analysis:

  • Examine the slides under a microscope to assess the intensity and localization of pSTAT3 staining within the tumor cells and surrounding stroma.

  • Scoring can be performed based on the percentage of positive cells and staining intensity.

Visualizing Pathways and Workflows

To further clarify the biological context and experimental processes, the following diagrams are provided.

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Inhibition Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Inhibitor STAT3 Inhibitor (e.g., SH2 Domain Blocker) Inhibitor->pSTAT3 Blocks Dimerization

Caption: Canonical STAT3 signaling pathway and a primary mechanism of action for small molecule inhibitors.

InVivo_Validation_Workflow In Vivo On-Target Validation Workflow for STAT3 Inhibitors Xenograft Establish Tumor Xenograft in Mice Treatment Administer STAT3 Inhibitor (vs. Vehicle Control) Xenograft->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Collection Tumor Tissue Collection at Endpoint Monitoring->Collection Analysis Pharmacodynamic Analysis Collection->Analysis WesternBlot Western Blot for pSTAT3 / Total STAT3 Analysis->WesternBlot IHC Immunohistochemistry for pSTAT3 Analysis->IHC Data Quantify On-Target Effect and Correlate with Efficacy WesternBlot->Data IHC->Data

Caption: A typical experimental workflow for validating the in vivo on-target effects of a STAT3 inhibitor.

References

A Head-to-Head Comparison of ST-539 and Other Mitophagy Inducers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of mitochondrial quality control, the selective removal of damaged or superfluous mitochondria through mitophagy has emerged as a critical process in cellular homeostasis and a promising therapeutic target for a range of pathologies, including neurodegenerative diseases and metabolic disorders. A growing arsenal (B13267) of small molecules capable of inducing mitophagy is now available to researchers. This guide provides a detailed, data-driven comparison of the novel USP30 inhibitor ST-539 with other prominent mitophagy inducers, offering a valuable resource for scientists and drug development professionals.

Data Presentation: A Quantitative Comparison of Mitophagy Inducers

The following table summarizes key quantitative data for this compound and other well-characterized mitophagy inducers. It is important to note that parameters such as potency and cytotoxicity can be highly dependent on the specific cell type and experimental conditions.

InducerClassMechanism of ActionPotency (Mitophagy Induction)Potency (Target Inhibition)Cytotoxicity (IC50/LC50)
This compound USP30 InhibitorPotent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30), promoting PINK1/Parkin-mediated mitophagy.Not explicitly reported in terms of EC50 for mitophagy.IC50: 0.37 µM for USP30 [1]Minimal mitochondrial toxicity reported in HeLa cells.[2]
MF-094 USP30 InhibitorPotent and selective inhibitor of USP30.Enhances mitophagy in C2C12 myotubes.IC50: 0.12 µM for USP30 [3]Not extensively reported.
Urolithin A Natural ProductActivates mitophagy through multiple pathways, including AMPK activation and upregulation of PINK1/Parkin.[4]Effective concentrations in vitro: 10-50 µM.[5][6]Not applicable (multi-target).IC50 in SW480 and SW620 cells: ~50 µM.[7] No cytotoxicity observed in N2a and SY5Y cells at 3-30 µM and 10 µM, respectively.[8]
Resveratrol Natural PolyphenolActivates SIRT1 and AMPK, leading to induction of mitophagy.[9]Effective concentrations in vitro: 2-20 µM.[10]Not applicable (multi-target).IC50 in HeLa and MDA-MB-231 cells: 200-250 µM.[11]
Metformin BiguanideActivates AMPK, leading to the induction of mitophagy.[12][13]Effective concentrations in vitro: 1-15 mM.[9][14]Not applicable (multi-target).IC50 in HeLa cells: 7.492 µM.[12]
Rapamycin mTOR InhibitorInhibits mTORC1, a negative regulator of autophagy, thereby inducing non-selective autophagy and mitophagy.[2][15]Effective concentrations in vitro: 0.1-1 µM.[15][16]IC50: ~0.1 nM for mTOR in HEK293 cells [15]IC50 in T98G and U87-MG cells: 2 nM and 1 µM, respectively.[15]
CCCP Mitochondrial UncouplerDepolarizes the mitochondrial membrane, leading to PINK1 stabilization and robust Parkin-dependent mitophagy.Effective concentrations in vitro: 10-30 µM (in media with FBS).[17][18]Not applicable (direct mitochondrial toxicant).Induces cellular stress and toxicity at effective mitophagy-inducing concentrations.

Signaling Pathways of Mitophagy Induction

The mechanisms by which these small molecules induce mitophagy are diverse. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.

USP30_Inhibition_Pathway cluster_membrane Outer Mitochondrial Membrane PINK1 PINK1 (stabilized) Parkin Parkin (recruited) PINK1->Parkin phosphorylates & activates Ub Ubiquitin Mitophagy Mitophagy Ub->Mitophagy signals for Mito_Protein Mitochondrial Protein Parkin->Mito_Protein ubiquitinates USP30 USP30 USP30->Ub deubiquitinates Mito_Protein->Ub is ubiquitinated by E3 ligases ST539 This compound ST539->USP30 inhibits

Figure 1. Mechanism of this compound-induced mitophagy via USP30 inhibition.

Multi_Pathway_Mitophagy_Inducers cluster_pathways Cellular Signaling Pathways UrolithinA Urolithin A AMPK AMPK UrolithinA->AMPK activates PINK1_Parkin PINK1/Parkin Pathway UrolithinA->PINK1_Parkin upregulates Resveratrol Resveratrol Resveratrol->AMPK activates SIRT1 SIRT1 Resveratrol->SIRT1 activates Metformin Metformin Metformin->AMPK activates Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 inhibits Mitophagy Mitophagy AMPK->Mitophagy promotes SIRT1->Mitophagy promotes mTORC1->Mitophagy inhibits PINK1_Parkin->Mitophagy mediates

Figure 2. Signaling pathways of various mitophagy inducers.

Experimental Protocols

Accurate assessment of mitophagy is crucial for evaluating the efficacy of potential inducers. Below are detailed methodologies for key experiments.

Quantification of Mitophagy using mt-Keima Fluorescent Reporter

This protocol describes a flow cytometry-based method for the quantitative analysis of mitophagy using the pH-sensitive fluorescent protein, mt-Keima.[2][17][18][19]

Experimental Workflow:

mt_Keima_Workflow A 1. Cell Culture & Transfection with mt-Keima B 2. Treatment with Mitophagy Inducer A->B C 3. Cell Harvesting & Staining (optional) B->C D 4. Flow Cytometry Acquisition C->D E 5. Data Analysis: Ratiometric Measurement D->E

Figure 3. Experimental workflow for the mt-Keima mitophagy assay.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or SH-SY5Y, often co-expressing Parkin for studying the PINK1/Parkin pathway) in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfect cells with a plasmid encoding mitochondria-targeted Keima (mt-Keima) using a suitable transfection reagent according to the manufacturer's protocol. Alternatively, use a lentiviral vector for stable expression.

    • Allow cells to express the mt-Keima protein for 24-48 hours.

  • Induction of Mitophagy:

    • Treat the mt-Keima expressing cells with the desired mitophagy inducer at various concentrations and for different time points (e.g., this compound at 0.1-10 µM for 6-24 hours).

    • Include a positive control (e.g., CCCP at 10 µM for 6 hours) and a vehicle control (e.g., DMSO).

    • For flux experiments, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) can be added during the last 4-6 hours of treatment to block the degradation of mitophagosomes.

  • Cell Harvesting:

    • Wash the cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE).

    • Resuspend the cells in ice-cold FACS buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer equipped with 405 nm (or 488 nm) and 561 nm lasers.

    • Collect emission signals at two different wavelengths (e.g., using filters for green and red fluorescence). mt-Keima fluoresces green at the neutral pH of mitochondria and red in the acidic environment of the lysosome.

    • The ratio of red to green fluorescence intensity is used as a measure of mitophagy. An increase in this ratio indicates a higher level of mitophagic activity.

Western Blot Analysis of Mitophagy Markers

This protocol details the detection of key mitophagy-related proteins by Western blotting to assess the degradation of mitochondrial proteins.[3][20]

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the mitophagy inducer as described above.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • LC3B: To detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation.

      • TOM20 or other mitochondrial outer membrane proteins: To assess the degradation of mitochondria.

      • HSP60 or other mitochondrial matrix proteins: As an additional marker for mitochondrial degradation.

      • Actin or GAPDH: As a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • A decrease in the levels of mitochondrial proteins (TOM20, HSP60) relative to the loading control, along with an increase in the LC3-II/LC3-I ratio, indicates the induction of mitophagy.

Conclusion

This compound represents a promising new tool for the targeted induction of mitophagy through the selective inhibition of USP30. Its high potency at the molecular target suggests a more specific mechanism of action compared to broader-acting compounds like natural products or mTOR inhibitors. However, the direct comparative efficacy for inducing mitophagy in cellular models requires further investigation. The choice of a mitophagy inducer will ultimately depend on the specific research question, the experimental system, and the desired level of target specificity. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies in the exciting field of mitochondrial quality control.

References

Independent Verification of ST-539's Mechanism of Action: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of a compound designated as "ST-539" is not feasible at this time due to the absence of a clearly identified therapeutic agent with this unique designation in publicly available scientific literature and clinical trial databases. Searches for "this compound" have yielded multiple, unrelated substances and documents, making it impossible to create a comprehensive comparison guide as requested.

The term "this compound" appears in various contexts, none of which point to a single, well-characterized compound for which a mechanism of action and independent verification studies can be definitively established. The search results included references to:

  • Ziftomenib (B3325460) (KO-539): An investigational menin inhibitor for the treatment of acute myeloid leukemia (AML).

  • SAT-539-YI: A research identifier related to macrophage alterations in the context of injury and infection.[1]

  • P-539: The identifier for a clinical study on HIV drug regimens.[2]

  • A statistical brief from the Agency for Healthcare Research and Quality.[3]

  • References in legal documents.[4][5]

Given the context of the user's request for a scientific comparison guide, ziftomenib (KO-539) is the most plausible, albeit not definitively correct, candidate for what might have been intended by "this compound." Ziftomenib is a molecule under active investigation, and some information regarding its mechanism of action is available.

Ziftomenib (KO-539): A Potential Candidate

Ziftomenib is an orally bioavailable, potent, and selective inhibitor of the menin-MLL interaction. It is being developed for the treatment of acute myeloid leukemia (AML) with specific genetic alterations, such as MLL1 rearrangements (MLL1-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[6]

Proposed Mechanism of Action:

The interaction between the protein menin and the MLL1 fusion proteins is crucial for the development and progression of certain types of leukemia. Ziftomenib works by disrupting this interaction. This disruption is intended to reverse the leukemogenic gene expression program driven by the MLL1 fusion proteins, leading to the differentiation of leukemic cells and a reduction in their proliferation.[6] Preclinical studies have shown that ziftomenib treatment can lead to the degradation of the Menin protein through the ubiquitin-proteasome pathway, reduce the expression of key downstream targets like MEF2C, MEIS1, FLT3, CDK6, and BCL2, and induce differentiation and loss of viability in AML cell lines and patient-derived cells.[6]

Independent Verification and Comparison:

At present, a comprehensive guide with independently verified comparative data for ziftomenib is challenging to compile as the compound is still in clinical development. While preclinical data has been published, extensive independent verification and head-to-head comparisons with established or alternative therapies in the public domain are limited.

To fulfill the user's request for a comparison, one would typically evaluate ziftomenib against other agents targeting similar pathways or used in the treatment of MLL-rearranged or NPM1-mutant AML. Potential comparators could include other menin-MLL inhibitors in development or standard-of-care chemotherapeutic agents.

Data Presentation and Experimental Protocols:

Signaling Pathway and Experimental Workflow Visualization:

While a specific, verified signaling pathway for an unconfirmed "this compound" cannot be generated, a conceptual diagram illustrating the proposed mechanism of action for a menin-MLL inhibitor like ziftomenib can be provided for illustrative purposes.

MENIN_MLL_Inhibition cluster_nucleus Cell Nucleus MENIN Menin MLL_Fusion MLL Fusion Protein MENIN->MLL_Fusion Binds to DNA Target Genes (e.g., MEIS1, HOXA9) MLL_Fusion->DNA Activates Leukemogenesis Leukemogenic Gene Expression DNA->Leukemogenesis Leads to Leukemia Progression Leukemia Progression Leukemogenesis->Leukemia Progression Ziftomenib Ziftomenib (KO-539) Ziftomenib->Inhibition

References

Safety Operating Guide

Navigating the Disposal of ST-539: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While "ST-539" is not a universally recognized chemical identifier, it is associated with the ChEBI (Chemical Entities of Biological Interest) database as an identifier for Acetic Acid (ChEBI ID: 15366). This guide provides essential safety and disposal information for Acetic Acid, referred to here as this compound, to support your laboratory's safety and chemical handling protocols.

Safe Handling and Storage

Before disposal, it is crucial to handle and store this compound (Acetic Acid) correctly to minimize risks. Acetic acid is a colorless liquid with a strong, pungent vinegar-like odor.[1] It is a corrosive substance and can cause severe skin burns and eye damage. It is also a flammable liquid and vapor.

Key safety precautions include:

  • Ventilation: Always handle Acetic Acid in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber or neoprene), safety goggles, and a lab coat.[2][3][4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, strong bases, and metals. Keep containers tightly closed.

  • Spill Response: In the event of a spill, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[3] Do not allow it to enter drains or watercourses.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Acetic Acid (this compound).

PropertyValueSource
Chemical Formula CH₃COOH[1]
Molar Mass 60.052 g/mol [1]
Boiling Point 118 to 119 °C (244 to 246 °F)[1]
Melting Point 16 to 17 °C (61 to 62 °F)[1]
Density 1.049 g/cm³ (liquid)[1]
pKa 4.76 (in aqueous solution)[1]

Proper Disposal Procedures for this compound (Acetic Acid)

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations.[4] Improper disposal can lead to environmental harm and regulatory penalties.

Step-by-Step Disposal Protocol:

  • Waste Identification: Classify waste containing Acetic Acid as hazardous waste.

  • Waste Segregation: Do not mix Acetic Acid waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with Acetic Acid (e.g., glass or certain types of plastic).

    • The label should clearly state "Hazardous Waste," "Acetic Acid," and the associated hazards (e.g., Corrosive, Flammable).

  • Neutralization (for dilute solutions): In some cases, and only if permitted by your institution's safety protocols, dilute aqueous solutions of Acetic Acid may be neutralized with a weak base (e.g., sodium bicarbonate) under controlled conditions in a fume hood. The pH should be adjusted to a neutral range (typically 6-8) before disposal down the drain with copious amounts of water. Always consult your institution's Environmental Health and Safety (EH&S) department before proceeding with any neutralization.

  • Waste Collection: Arrange for the collection of the hazardous waste container by your institution's EH&S department or a licensed hazardous waste disposal contractor.[2]

Experimental Protocol: Neutralization of Dilute Acetic Acid Waste

This protocol is for informational purposes only and must be approved by your institution's safety officer before implementation.

Objective: To neutralize a dilute aqueous solution of Acetic Acid for disposal.

Materials:

  • Dilute Acetic Acid waste solution

  • Sodium Bicarbonate (NaHCO₃)

  • pH indicator strips or a calibrated pH meter

  • Large beaker

  • Stir bar and stir plate

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Work within a certified chemical fume hood.

  • Place the beaker containing the dilute Acetic Acid waste on the stir plate and add the stir bar.

  • Begin gentle stirring of the solution.

  • Slowly add small amounts of Sodium Bicarbonate to the solution. Be cautious as this will cause effervescence (release of CO₂ gas). Add the base slowly to avoid excessive foaming and splashing.

  • Periodically check the pH of the solution using a pH strip or a pH meter.

  • Continue adding Sodium Bicarbonate until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution may be disposed of down the drain with a large volume of running water, as per your institutional guidelines.

This compound (Acetic Acid) Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

ST539_Disposal_Workflow cluster_prep Preparation & Identification cluster_decision Disposal Pathway Decision cluster_neutralization Neutralization Protocol (if applicable) cluster_collection Hazardous Waste Collection start Start: Have this compound (Acetic Acid) Waste identify_waste Identify as Hazardous Waste start->identify_waste wear_ppe Wear Appropriate PPE identify_waste->wear_ppe is_dilute Is the waste a dilute aqueous solution? wear_ppe->is_dilute neutralize Neutralize with weak base (e.g., NaHCO3) in fume hood is_dilute->neutralize Yes containerize Place in a labeled, sealed, compatible hazardous waste container is_dilute->containerize No (Concentrated or Non-Aqueous) check_ph Check pH (target 6-8) neutralize->check_ph dispose_drain Dispose down drain with copious water (per institutional policy) check_ph->dispose_drain end End: Proper Disposal Complete dispose_drain->end contact_ehs Arrange for collection by EH&S or licensed contractor containerize->contact_ehs contact_ehs->end

This compound (Acetic Acid) Disposal Workflow Diagram.

References

Personal protective equipment for handling ST-539

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive safety and logistical information, including specific personal protective equipment (PPE) requirements, operational protocols, and disposal plans for a substance designated as "ST-539" cannot be provided at this time. Searches for "this compound" did not yield a specific chemical compound or hazardous material. The search results primarily consist of general guidelines for handling hazardous materials and personal protective equipment, as well as unrelated documents that coincidentally contain the number "539".

Without a specific chemical identity for this compound, it is not possible to determine its physical and chemical properties, associated hazards, or the necessary safety precautions for handling and disposal.

To receive the requested safety and operational guidance, please provide a more specific identifier for the substance , such as:

  • A full chemical name (e.g., 2-(4-chlorophenyl)acetic acid)

  • A Chemical Abstracts Service (CAS) number

  • Any other relevant identifiers that could specify the material.

Once more specific information is available, a detailed response including quantitative data summaries, experimental protocols, and procedural diagrams can be generated to ensure the safety of all personnel.

In the absence of specific information, it is crucial to adhere to general laboratory safety protocols when handling any unknown substance. This includes the use of standard personal protective equipment such as safety goggles, lab coats, and chemical-resistant gloves.[1][2][3] Work should be conducted in a well-ventilated area, and a material's Safety Data Sheet (SDS) should always be consulted before handling. For disposal, all unknown chemical waste should be treated as hazardous and managed according to institutional and regulatory guidelines.[4][5]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。